3-Hydroxy-N,N-dimethylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVPZBDCQLTDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337294 | |
| Record name | 3-Hydroxy-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29164-29-2 | |
| Record name | 3-Hydroxy-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N,N-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-Hydroxy-N,N-dimethylpropanamide" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Hydroxy-N,N-dimethylpropanamide. The information is curated for professionals in research and development, with a focus on clarity and detailed data presentation.
Core Chemical Properties
This compound is an organic compound featuring both a hydroxyl and a tertiary amide functional group.[1] Its chemical characteristics make it a subject of interest in various chemical synthesis applications.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| CAS Number | 29164-29-2 | [1][3] |
| Melting Point | ~35.85 °C | [1] |
| Boiling Point | ~195.76 °C | [1] |
| Density | ~1.01 g/cm³ | [1] |
| Water Solubility | > 583,243 mg/L | [1] |
| InChI | InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3 | [2] |
| InChI Key | ZEVPZBDCQLTDHD-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of this compound is characterized by a three-carbon propanamide backbone with a hydroxyl group on the third carbon and two methyl groups attached to the amide nitrogen.
Experimental Protocols
Synthesis Methodologies
One common approach is the amidation of a 3-hydroxypropionic acid derivative . This can be achieved through a two-step process involving the initial esterification of 3-hydroxypropionic acid, followed by ammonolysis with dimethylamine. This method is reported to have yields ranging from 70-85% under ambient conditions.[1]
Another cited method involves the reaction of dimethylamine with propionic acid .[1]
A patented method describes the synthesis of N,N-dimethyl-3-hydroxy-propionamide through the alkylation of N,N-dimethylformamide with ethylene glycol in the presence of a Lewis acid catalyst . This process is reported to have a yield of up to 86.3% and is suggested to be suitable for industrial production due to the low toxicity and wide availability of the starting materials.[4]
It is important to note that while these methods are mentioned, specific details regarding reaction conditions, catalysts, solvents, and purification procedures are not provided in the available resources.
Spectroscopic Data
The availability of spectroscopic data for this compound, including ¹³C NMR, IR, and mass spectra, has been indicated in several chemical databases. However, the actual spectral data and detailed interpretations were not found in the conducted search.
Signaling Pathways and Biological Activity
There is currently no available information in the scientific literature detailing specific signaling pathways in which this compound is involved. The biological activity of this compound has not been extensively studied. Based on its structural features, which include an amide and a hydroxyl group, it has been speculated that it could potentially be investigated for roles in enzyme inhibition or protein-ligand interactions.[1] However, these are theoretical applications and are not supported by experimental evidence at this time.
Conclusion
This compound is a small organic molecule with well-defined chemical and physical properties. While general synthetic routes have been outlined, detailed experimental protocols and comprehensive spectroscopic analyses are not widely accessible. Furthermore, its biological role and potential involvement in cellular signaling pathways remain unexplored, presenting an opportunity for future research.
References
- 1. Buy this compound | 29164-29-2 [smolecule.com]
- 2. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | CAS: 29164-29-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | 29164-29-2 [chemicalbook.com]
- 4. CN117964512B - Synthesis method of N, N-dimethyl-3-methoxy propionamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for 3-Hydroxy-N,N-dimethylpropanamide, a valuable intermediate in organic synthesis. The document outlines key methodologies, including detailed experimental protocols, quantitative data, and process visualizations to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound is a chemical compound featuring a hydroxyl group and a tertiary amide functional group. This structure makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both a hydrogen bond donor (hydroxyl group) and a stable amide linkage imparts specific physicochemical properties that are desirable in drug design and material science. This guide explores the most common and effective methods for its preparation.
Primary Synthesis Routes
The synthesis of this compound can be achieved through several chemical pathways. The most prominent and industrially viable methods include the amidation of 3-hydroxypropanoic acid derivatives and a Lewis acid-catalyzed reaction involving N,N-dimethylformamide and ethylene glycol.
Amidation of Methyl 3-hydroxypropionate with Dimethylamine
This is a widely employed two-step method that begins with the synthesis of methyl 3-hydroxypropionate followed by its amidation with dimethylamine.
Step 1: Synthesis of Methyl 3-hydroxypropionate
A common precursor for the final product is methyl 3-hydroxypropanoate, which can be efficiently synthesized via the ring-opening of β-propiolactone.
Experimental Protocol: Synthesis of Methyl 3-hydroxypropanoate
-
Materials:
-
β-Propiolactone
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
A solution of methanol (300 mL) is cooled to 0°C in an ice bath.
-
Concentrated sulfuric acid (5.6 mL, 104 mmol) is added slowly to the stirred methanol.
-
β-Propiolactone (30 mL, 43.5 g, 604 mmol) is added dropwise to the acidic methanol solution, maintaining the temperature below 10°C.
-
The reaction mixture is stirred for 18 hours, allowing it to slowly warm to room temperature.
-
After 18 hours, the reaction is re-cooled to 10°C.
-
Solid sodium bicarbonate is added portion-wise to neutralize the sulfuric acid until the cessation of gas evolution.
-
The resulting suspension is stirred at room temperature for 30 minutes.
-
The mixture is filtered to remove the precipitated salts.
-
The filtrate is concentrated under reduced pressure to remove the bulk of the methanol.
-
The residue is diluted with dichloromethane (DCM) and filtered again to remove any remaining salts.
-
The DCM is removed under reduced pressure to yield the crude product.
-
The crude product is purified by vacuum distillation to afford pure methyl 3-hydroxypropanoate.
-
-
Quantitative Data:
-
Typical Yield: ~97%
-
Step 2: Amidation of Methyl 3-hydroxypropanoate
The resulting methyl 3-hydroxypropanoate is then reacted with dimethylamine, often in the presence of a catalyst, to form the desired this compound.
Experimental Protocol: Amidation with Dimethylamine
-
Materials:
-
Methyl 3-hydroxypropanoate
-
Anhydrous Dimethylamine (gas or solution in a suitable solvent like THF or MeOH)
-
Sodium methoxide (catalyst)
-
Anhydrous Methanol (solvent)
-
Sulfuric acid (for neutralization)
-
-
Procedure:
-
Methyl 3-hydroxypropanoate (1 mole equivalent) is dissolved in anhydrous methanol in a pressure-rated reactor equipped with a stirrer and cooling capabilities.
-
The reactor is cooled to 0-5°C.
-
A catalytic amount of sodium methoxide (e.g., 0.05 mole equivalent) is added to the solution.
-
Anhydrous dimethylamine (2-3 mole equivalents) is slowly introduced into the reactor, either as a condensed gas or as a concentrated solution, while maintaining the temperature below 10°C.
-
The reactor is sealed and the mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reactor is cooled and carefully vented to remove excess dimethylamine.
-
The reaction mixture is neutralized with a calculated amount of sulfuric acid.
-
The solvent (methanol) is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield this compound.
-
Lewis Acid-Catalyzed reaction of N,N-Dimethylformamide (DMF) and Ethylene Glycol
An alternative route involves the reaction of N,N-dimethylformamide with ethylene glycol in the presence of a Lewis acid catalyst. A patent describes this method for the synthesis of N,N-dimethyl-3-methoxy propionamide, where this compound is a key intermediate. While specific details for the isolation of the intermediate are not provided, the general transformation is noted.
-
Reaction Scheme: N,N-dimethylformamide + Ethylene Glycol --(Lewis Acid)--> this compound
Further research would be required to identify the optimal Lewis acid, reaction conditions, and purification methods to make this a viable and efficient synthetic protocol.
Data Presentation
The following table summarizes the quantitative data for the primary synthesis route.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Amidation of Methyl 3-hydroxypropionate | |||||
| Step 1: Esterification | β-Propiolactone, Methanol | H₂SO₄ | 18 | 0 to RT | ~97 |
| Step 2: Amidation | Methyl 3-hydroxypropanoate, Dimethylamine | Sodium methoxide | 12-24 | 0 to RT | 70-85[1] |
| Lewis Acid-Catalyzed Reaction | N,N-Dimethylformamide, Ethylene Glycol | Lewis Acid | Not specified | Not specified | Not specified |
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound via the amidation of methyl 3-hydroxypropionate.
Caption: Workflow for the two-step synthesis of this compound.
Reaction Pathway Diagram
This diagram illustrates the chemical transformations involved in the primary synthesis route.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
Spectroscopic Analysis of 3-Hydroxy-N,N-dimethylpropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Hydroxy-N,N-dimethylpropanamide, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values and established methodologies for their acquisition. The information herein serves as a foundational resource for the characterization and analysis of this and structurally related molecules.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound. These predictions are based on the analysis of its functional groups and comparison with similar known compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | t | 2H | -CH₂-C=O |
| ~3.8 | t | 2H | HO-CH₂- |
| ~2.9 | s | 3H | N-CH₃ |
| ~3.0 | s | 3H | N-CH₃ |
| Variable | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~173 | C=O | Amide Carbonyl |
| ~58 | CH₂ | HO-CH₂- |
| ~37 | CH₂ | -CH₂-C=O |
| ~35 | CH₃ | N-CH₃ |
| ~37 | CH₃ | N-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 2980-2850 | Medium-Strong | C-H Stretch (Alkyl) |
| 1680-1630 | Strong | C=O Stretch (Amide) |
| 1460-1400 | Medium | C-H Bend (Alkyl) |
| 1260-1000 | Strong | C-O Stretch (Alcohol) |
| ~1400 | Medium | C-N Stretch (Amide) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| 117 | [M]⁺ (Molecular Ion) |
| 100 | [M - OH]⁺ |
| 86 | [M - CH₂OH]⁺ |
| 72 | [C₃H₆NO]⁺ |
| 44 | [C₂H₆N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the hydroxyl proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a larger spectral width (0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press into a thin, transparent pellet.
-
Solution: Dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or salt plates/solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Common techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF), Quadrupole, or Ion Trap analyzer.
-
Data Acquisition:
-
EI-MS: The sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum will show the molecular ion and various fragment ions.
-
ESI-MS: The sample solution is sprayed into the mass spectrometer, creating charged droplets that evaporate to produce protonated molecules [M+H]⁺ or other adducts. This is a softer ionization technique that often results in a prominent molecular ion peak with less fragmentation.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: A logical workflow for the spectroscopic characterization of this compound.
solubility profile of "3-Hydroxy-N,N-dimethylpropanamide" in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of 3-Hydroxy-N,N-dimethylpropanamide in common laboratory solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound in organic solvents, this guide combines known aqueous solubility with qualitative assessments based on chemical principles. It also furnishes detailed experimental protocols for researchers to determine precise solubility values in their laboratories.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property, particularly in the fields of chemistry and drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.
This compound possesses both a hydroxyl (-OH) group and a tertiary amide (-C(O)N(CH₃)₂) group. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amide group can act as a hydrogen bond acceptor. These functional groups contribute to the compound's polarity and its ability to interact with various solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Assessment & Rationale |
| Water | H₂O | Polar Protic | > 583,243 mg/L[1][2] | Highly Soluble . The hydroxyl and amide groups can readily form hydrogen bonds with water molecules.[1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be Soluble to Highly Soluble . The compound can act as a hydrogen bond acceptor and donor with ethanol. |
| Methanol | CH₃OH | Polar Protic | Data not available | Expected to be Soluble to Highly Soluble . Similar to ethanol, strong hydrogen bonding interactions are anticipated. |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Expected to be Soluble . The polar carbonyl group of acetone can interact with the polar groups of the solute. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available | Expected to be Soluble . The polar nitrile group should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available | Expected to be Highly Soluble . DMSO is a strong hydrogen bond acceptor and a versatile solvent for polar compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Data not available | Expected to have Limited to Moderate Solubility . As a less polar solvent, interactions with the highly polar solute are weaker. |
Note: The qualitative assessments are based on general principles of chemical solubility and the presence of polar functional groups in this compound. Experimental verification is essential for precise quantitative values.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, a well-defined experimental protocol is crucial. The following section outlines a general methodology for determining the solubility of a compound like this compound in various solvents.
Materials and Equipment
-
Solute: this compound (of known purity)
-
Solvents: High-purity grade of all solvents to be tested
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
General Procedure (Shake-Flask Method)
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or on a stirrer plate set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound. While its high aqueous solubility is well-documented, further experimental investigation is necessary to establish precise quantitative solubility data in common organic laboratory solvents. The provided experimental protocols offer a robust framework for researchers to conduct these essential measurements, thereby facilitating the effective use of this compound in various scientific and developmental applications.
References
The Versatile Precursor: A Technical Guide to 3-Hydroxy-N,N-dimethylpropanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-N,N-dimethylpropanamide, a structurally simple yet functionally rich molecule, has emerged as a valuable precursor in the landscape of organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amide, allows for a diverse range of chemical transformations, making it a key building block for more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a special focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to equip researchers and professionals with the practical knowledge required to leverage this versatile compound in their work.
Physicochemical Properties
This compound (CAS No: 29164-29-2) is a water-soluble organic compound with the molecular formula C₅H₁₁NO₂. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Weight | 117.15 g/mol |
| Appearance | White to almost white powder or crystal |
| Boiling Point | ~195.76 °C |
| Melting Point | ~35.85 °C |
| Density | ~1.01 g/cm³ |
| Solubility | Soluble in water |
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield, scalability, and environmental impact. The most common methods are detailed below.
Condensation Reaction
A highly efficient method for the synthesis of this compound involves a two-step condensation process. This begins with the esterification of 3-hydroxypropionic acid, followed by amidation with dimethylamine. This route is known for its high yields, typically ranging from 70-85% under ambient conditions.
Experimental Protocol: Esterification followed by Ammonolysis
-
Step 1: Esterification of 3-Hydroxypropionic Acid. In a round-bottom flask equipped with a reflux condenser, a solution of 3-hydroxypropionic acid (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude methyl 3-hydroxypropionate is carried forward to the next step without further purification.
-
Step 2: Amidation with Dimethylamine. The crude methyl 3-hydroxypropionate is dissolved in a suitable solvent (e.g., methanol). The solution is cooled to 0 °C in an ice bath, and an excess of dimethylamine (2.0-3.0 eq, either as a gas or a solution in a solvent like THF or ethanol) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. After the reaction is complete, the solvent and excess dimethylamine are removed under reduced pressure. The residue is then purified by distillation or column chromatography to afford this compound.
Biocatalytic Synthesis
Enzymatic approaches offer a green and highly selective alternative for the synthesis of this compound. These methods, often employing aldolases and reductases, can achieve selectivities exceeding 95% under mild reaction conditions (25-40 °C).
Experimental Protocol: Representative Biocatalytic Synthesis
-
Enzyme and Substrate Preparation. A culture of a suitable microorganism expressing the desired aldolase and reductase enzymes (e.g., a recombinant E. coli strain) is grown to an appropriate cell density. The cells are then harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Biotransformation. In a temperature-controlled bioreactor, the washed cells are resuspended in the buffer. The starting materials, typically a simple aldehyde and a donor for the three-carbon unit, are added to the cell suspension. The reaction is gently agitated at a controlled temperature (e.g., 30 °C). The pH is maintained at a constant level (e.g., pH 7.0) by the addition of a suitable acid or base.
-
Work-up and Purification. The reaction progress is monitored by HPLC or GC. Once the reaction is complete, the cells are removed by centrifugation or filtration. The supernatant, containing the product, is then subjected to extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Corey-Kim Oxidation
The Corey-Kim oxidation provides a method to synthesize this compound from a suitable diol precursor. This reaction utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to selectively oxidize a primary alcohol to an aldehyde, which can then be converted to the target amide.
Experimental Protocol: Representative Corey-Kim Oxidation
-
Formation of the Corey-Kim Reagent. To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in anhydrous toluene (6.0 mL) at 0 °C under an inert atmosphere, dry dimethyl sulfide (2.4 eq) is added. The resulting solution is then cooled to –20 °C and stirred for 40 minutes.
-
Oxidation of the Alcohol. A solution of the alcohol precursor, 1-(Dimethylamino)propane-1,3-diol (1.0 eq), in anhydrous toluene (5.0 mL) is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at –20 °C. The reaction is stirred at –20 °C for 30 minutes and then at 0 °C for an additional 30 minutes.
-
Work-up. Triethylamine (4.0 eq) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 20 minutes. The reaction is quenched by the addition of water and diethyl ether and stirred vigorously for 5 minutes. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling reaction offers a route to derivatives of this compound by forming a carbon-heteroatom bond. For instance, coupling with methylboronic acid can lead to methylated derivatives. This copper-catalyzed reaction is advantageous as it can often be performed at room temperature and is tolerant of air.
Experimental Protocol: Representative Chan-Lam Coupling
-
Reaction Setup. In a reaction vessel, 3-hydroxy-N-methylpropanamide (1.0 eq), methylboronic acid (1.5 eq), and a copper(II) catalyst such as copper(II) acetate (0.1 eq) are combined in a suitable solvent (e.g., dichloromethane or methanol). A base, such as pyridine or triethylamine (2.0 eq), is also added.
-
Reaction Execution. The reaction mixture is stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification. Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired derivative.
Application as a Precursor in Drug Development: The Synthesis of Duloxetine
A significant application of a derivative of this compound is in the synthesis of the antidepressant drug, Duloxetine. The key chiral intermediate, (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, serves as a critical building block. The synthesis of this intermediate is a prime example of the utility of this class of compounds in pharmaceutical manufacturing.
Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
The synthesis of this key intermediate is achieved through the asymmetric reduction of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.
Experimental Protocol: Asymmetric Reduction
-
Reaction Setup. In a glass autoclave under an argon atmosphere, (R,R)-Cl₂((R)-xylBINAP)((R)-DAIPEN) (0.025 mmol), 2-propanol (100 ml), a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 ml, 7.5 mmol), and 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol) are added sequentially.
-
Hydrogenation. The reaction system is degassed and purged with argon multiple times. Hydrogen gas is then introduced to a predetermined pressure. The reaction mixture is stirred at 28 °C for 6 hours.
-
Work-up and Purification. After the reaction, the system is returned to atmospheric pressure and room temperature. The reaction solution is concentrated under reduced pressure. Heptane is added to the residue to precipitate the product. The solid is collected by filtration and dried under reduced pressure to afford (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine. The optical purity of the product is determined by chiral HPLC.
Quantitative Data
| Parameter | Value |
| Yield | 80.0% |
| Optical Purity (ee) | 99% |
Synthesis of Duloxetine from the Key Intermediate
The synthesized (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is then used in a multi-step synthesis to produce Duloxetine. The overall synthetic pathway is illustrated below.
Other Reactions and Applications
The versatile nature of this compound allows it to participate in a variety of other organic transformations. The hydroxyl group can be a site for oxidation, etherification, or esterification, while the amide functionality can be involved in reductions or other modifications. These reactions open up avenues for the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its solubility in aqueous media also makes it a useful component in certain formulations.[1]
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for a range of applications, most notably in the development of pharmaceuticals like Duloxetine. The detailed methodologies and synthetic pathways presented in this guide are intended to serve as a practical resource for researchers and professionals in the field, enabling them to explore the full potential of this multifaceted compound. As the demand for efficient and sustainable synthetic methods grows, the utility of precursors like this compound is set to expand, paving the way for new discoveries and innovations in chemical synthesis.
References
The Emerging Biological Significance of 3-Hydroxy-N,N-dimethylpropanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-Hydroxy-N,N-dimethylpropanamide scaffold is an intriguing molecular framework that has appeared in a variety of biologically active compounds. While research into simple derivatives is still nascent, its presence in complex natural products and synthetic molecules with potent pharmacological activities, ranging from anticancer to antimalarial, marks it as a structure of significant interest for future drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of its derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Biological Activities and Derivatives of Interest
The known biological activities of compounds containing the this compound motif are diverse, reflecting the versatility of this scaffold. The primary areas of interest include:
-
Anticancer Activity: This scaffold is a key component of the oxazolomycin family of natural products, which exhibit cytotoxic effects against various cancer cell lines[1][2]. Additionally, synthetic derivatives have been investigated as potential antiproliferative agents, and the core structure has been used in the synthesis of targeted therapies like KRAS G12D inhibitors[3][4].
-
Antimalarial Activity: Structurally related 3-Hydroxy-propanamidines (HPAs) have demonstrated potent activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum[5].
-
Antibacterial Activity: The oxazolomycin family, which contains the this compound moiety, is known for its antibacterial properties[1][2]. The antibacterial activity of simpler derivatives has been shown to be influenced by their hydrophobic character[6][7].
Quantitative Biological Data
The following tables summarize the available quantitative data for various derivatives, providing a basis for comparison and further structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Oxazolomycin Analogs and KRAS G12D Inhibitors
| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference(s) |
| Oxazolomycin A1 | HL60 (Human Leukemia) | IC₅₀ | 0.6 µM | [8] |
| Bisoxazolomycin | HL60 (Human Leukemia) | IC₅₀ | 7 µM | [8] |
| Oxazolomycin A2 | HL60 (Human Leukemia) | IC₅₀ | 20 µM | [8] |
| MRTX1133 | Human and Murine PDAC lines (KRAS G12D) | IC₅₀ | Sub-µM | [9] |
| TH-Z827 | PANC-1 (Pancreatic Cancer) | IC₅₀ | 4.4 µM | [10] |
| TH-Z827 | Panc 04.03 (Pancreatic Cancer) | IC₅₀ | 4.7 µM | [10] |
Table 2: Antimalarial Activity of 3-Hydroxy-propanamidine (HPA) Derivatives
| Compound | P. falciparum Strain | Activity Type | Value | Reference(s) |
| Compound 22 | 3D7 (Chloroquine-sensitive) | IC₅₀ | 5 nM | [1][11] |
| Compound 22 | Dd2 (Multidrug-resistant) | IC₅₀ | 12 nM | [1][11] |
| Compound 23 | 3D7 (Chloroquine-sensitive) | IC₅₀ | 5 nM | [1] |
| Compound 23 | Dd2 (Multidrug-resistant) | IC₅₀ | 9 nM | [1] |
| Compound 16 | 3D7 (Chloroquine-sensitive) | IC₅₀ | 50 nM | [1] |
| Compound 16 | Dd2 (Multidrug-resistant) | IC₅₀ | 50 nM | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.
Cytotoxicity and Antiproliferative Assays
a) MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability[12].
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment[8][13].
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only)[13].
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours[13].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[13].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[13].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[5].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
b) LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes[3].
-
Experimental Setup: Prepare a 96-well plate with cells, test compounds, a negative control (untreated cells), and a positive control for maximum LDH release (cells treated with a lysis buffer)[3][13].
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate[13].
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's protocol and incubate for 30 minutes at room temperature, protected from light[13].
-
Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm[13].
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Antibacterial Susceptibility Testing
a) Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[5].
-
Preparation: Dispense 50 µL of Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate[5].
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate[5].
-
Inoculation: Add 50 µL of the bacterial inoculum (adjusted to 5 x 10⁵ CFU/mL) to each well[5]. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours[5].
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth[5].
KRAS G12D Inhibition Assays
a) TR-FRET Nucleotide Exchange Assay
This biochemical assay measures the inhibition of GDP-GTP exchange on the KRAS G12D protein[14].
-
Reaction Setup: In a 384-well plate, add serially diluted inhibitor or DMSO. Then, add a mixture of GDP-loaded KRAS G12D protein and the guanine nucleotide exchange factor (GEF), SOS1[14].
-
Incubation: Incubate for 15 minutes at room temperature to allow for compound binding[14].
-
Exchange Reaction: Initiate the reaction by adding a fluorescently labeled GTP analog[14]. Incubate for 60 minutes.
-
Detection: Stop the reaction and add detection reagents (e.g., Europium-labeled anti-GST antibody)[14].
-
Measurement: Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm)[14].
-
Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC₅₀ value[14].
Antimalarial Mechanism of Action Assay
a) Hemozoin Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the detoxification of heme in P. falciparum[1].
-
Parasite Culture: Use synchronized early ring-stage parasites (~3 hours post-invasion)[1].
-
Compound Treatment: Incubate the parasites with varying concentrations of the test compound for 28 hours[1].
-
Heme Fractionation: Employ a pyridine-based heme fractionation protocol to separate free heme from hemozoin[1].
-
Spectrophotometric Analysis: Quantify the levels of free heme and hemozoin spectrophotometrically[1].
-
Data Analysis: An effective inhibitor will show a dose-dependent increase in free heme and a corresponding decrease in hemozoin levels[1].
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
References
- 1. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. On the antibiotic activity of oxazolomycin. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. On the antibiotic activity of oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized expression of oxazolomycins in engineered Streptomyces longshengensis and their activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide: 3-Hydroxy-N,N-dimethyl-propanamide (CAS Number: 29164-29-2)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physical Properties
CAS Number: 29164-29-2
IUPAC Name: 3-hydroxy-N,N-dimethylpropanamide
Synonyms: N,N-Dimethyl-3-hydroxypropanamide, N,N-Dimethylhydracrylamide
Molecular Formula: C₅H₁₁NO₂
Molecular Weight: 117.15 g/mol
This guide provides a comprehensive overview of the chemical and physical properties, hazard information, and experimental protocols associated with 3-Hydroxy-N,N-dimethyl-propanamide.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Hydroxy-N,N-dimethyl-propanamide.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or solid | [CymitQuimica] |
| Boiling Point | ~195.76 °C | [Smolecule] |
| Melting Point | ~35.85 °C | [Smolecule] |
| Density | ~1.01 g/cm³ | [Smolecule] |
| Water Solubility | > 583,243 mg/L (highly soluble) | [Smolecule] |
Hazard Identification and Toxicological Summary
3-Hydroxy-N,N-dimethyl-propanamide is classified as a hazardous substance. The following information is derived from available safety data sheets and toxicological assessments.
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Data sourced from Smolecule.
Toxicological Data
Detailed toxicological studies on 3-Hydroxy-N,N-dimethyl-propanamide are limited in publicly accessible literature. However, a structurally similar compound, 2-hydroxy-N,N-dimethyl-propanamide, has undergone more extensive evaluation. For this related compound, studies have shown low acute oral, dermal, and inhalation toxicity in rats, with LD50 values greater than 1000 mg/kg.[1] It was found to be mildly irritating to the eyes of rabbits but not a dermal irritant.[1] A 90-day oral toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg/day.[1] A developmental toxicity study showed no maternal toxicity at 500 mg/kg/day, with a developmental NOAEL of 200 mg/kg/day.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 3-Hydroxy-N,N-dimethyl-propanamide are outlined below.
Synthesis of 3-Hydroxy-N,N-dimethyl-propanamide
A common method for the synthesis of amides is the reaction of a carboxylic acid or its derivative with an amine. For 3-Hydroxy-N,N-dimethyl-propanamide, this can be achieved by reacting 3-hydroxypropanoic acid or its ester with dimethylamine.
General Protocol for Amidation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypropanoic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Amine Addition: Add an excess of dimethylamine (typically as a solution in a solvent like THF or as a gas) to the reaction mixture.
-
Coupling Agent: Introduce a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to facilitate the amide bond formation.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic aqueous solution (e.g., 1M HCl) to remove excess dimethylamine, followed by a basic aqueous solution (e.g., saturated NaHCO₃) and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
A biotechnological approach for producing 3-hydroxypropanamide by culturing Acetobacter lovaniensis has also been described, which could be a potential route for obtaining the precursor acid.[2]
Purification Protocol
Distillation:
For purification on a larger scale, vacuum distillation can be employed. The crude 3-Hydroxy-N,N-dimethyl-propanamide is heated under reduced pressure, and the fraction distilling at its boiling point is collected.
Column Chromatography:
For smaller-scale purification and to achieve high purity, silica gel column chromatography is a suitable method.
-
Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.
-
Elution: A gradient of a more polar solvent (e.g., ethyl acetate in hexane) is passed through the column to elute the compound.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be used for the analysis of 3-Hydroxy-N,N-dimethyl-propanamide.
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is a common mobile phase.[3]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide functionality.
-
Quantification: Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compound. The ¹H NMR spectrum of a related compound, propanamide, shows characteristic signals for the ethyl group (a triplet and a quartet) and a broad singlet for the amide protons.[4] For 3-Hydroxy-N,N-dimethyl-propanamide, one would expect to see signals corresponding to the two N-methyl groups, the two methylene groups, and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹) and the C=O stretch of the amide group (~1650 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.
Biological Activity and Signaling Pathways
There is currently limited publicly available information on the specific biological activities or signaling pathways associated with 3-Hydroxy-N,N-dimethyl-propanamide. Its primary application appears to be as a building block in organic synthesis. However, related propanamide derivatives have been investigated for a range of biological activities, including as selective androgen receptor degraders for the treatment of prostate cancer.[5] Additionally, other 3-hydroxypropanamidine derivatives have shown potent antiplasmodial activity against Plasmodium falciparum. These findings suggest that the 3-hydroxypropanamide scaffold could be of interest in medicinal chemistry research.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of 3-Hydroxy-N,N-dimethyl-propanamide.
Hazard Communication Logic
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. selectscience.net [selectscience.net]
- 3. Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | 29164-29-2 [chemicalbook.com]
An In-depth Technical Guide to 3-Hydroxy-N,N-dimethylpropanamide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2), a versatile chemical intermediate. The document details its historical discovery, physicochemical properties, and various synthetic methodologies. Furthermore, it explores the compound's emerging significance in the pharmaceutical industry, particularly as a building block in the synthesis of targeted cancer therapeutics and complex natural products. Detailed experimental protocols for analogous synthetic transformations and spectroscopic analyses are provided to guide laboratory practice.
Discovery and History
This compound, also known as N,N-Dimethyl-3-hydroxypropanamide or N,N-Dimethylhydracrylamide, is a secondary amide with the molecular formula C₅H₁₁NO₂.[1] Its synthesis was first reported in the mid-20th century within the broader exploration of amide derivatives. Initial research focused on its fundamental reactivity and its utility as a model compound for studying amide chemistry, including its role in peptide mimicry and polymer science. Early synthetic approaches involved the reaction of 3-hydroxypropanoic acid with dimethylamine or through azide coupling. Over the decades, its utility has expanded, and it is now recognized as a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized in the tables below. This data is crucial for its identification, purification, and application in various chemical reactions.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 29164-29-2 | [1] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1] |
| Melting Point | 35.85 °C | [1] |
| Boiling Point | 195.76 °C | [1] |
| Density | ~1.01 g/cm³ | [1] |
| Water Solubility | > 583,243 mg/L | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Feature | Wavenumber/Chemical Shift | Assignment | Reference |
| FT-IR | Amide Carbonyl Stretch | ~1650 cm⁻¹ | C=O stretching | [3] |
| Hydroxyl Stretch | Broad, ~3400 cm⁻¹ | O-H stretching | ||
| ¹H NMR | N(CH₃)₂ | ~2.8–3.0 ppm (singlet) | Dimethylamino protons | [3] |
| -CH₂-C=O | Methylene protons adjacent to carbonyl | |||
| -CH₂-OH | Methylene protons adjacent to hydroxyl | |||
| -OH | Hydroxyl proton | |||
| ¹³C NMR | C=O | ~165–170 ppm | Carbonyl carbon | [3] |
| C-OH | Carbon adjacent to hydroxyl | |||
| C-C=O | Carbon adjacent to carbonyl | |||
| N(CH₃)₂ | Dimethylamino carbons |
Synthesis of this compound
Condensation Reaction from Carboxylic Acid and Amine
This is a direct and common method for amide formation.
Representative Experimental Protocol: Amidation of a Carboxylic Acid
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF) is added a coupling agent (e.g., HATU, HOBt/EDC, or CDI; 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 2.0 eq). The mixture is stirred at room temperature for 30 minutes. Dimethylamine (as a solution in THF or as a gas bubbled through the solution; 1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired N,N-dimethylamide.
Ammonolysis of an Ester
This method involves the reaction of an ester with an amine to form the corresponding amide.
Representative Experimental Protocol: Ammonolysis of a Methyl Ester
The methyl ester of the corresponding carboxylic acid (1.0 eq) is dissolved in a suitable solvent, such as methanol or THF. An excess of dimethylamine (e.g., a 40% aqueous solution or a 2M solution in THF; 3-5 eq) is added to the solution. The reaction mixture is stirred in a sealed vessel at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the ester. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N,N-dimethylamide, which can be further purified by distillation or chromatography if necessary.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling of a boronic acid with an amine. While typically used for aryl boronic acids, it can be adapted for certain aliphatic substrates.
Representative Experimental Protocol: Chan-Lam N-Arylation
To a reaction vial is added the amine (1.0 mmol), the boronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a ligand such as pyridine or 1,10-phenanthroline (0.2 mmol, 20 mol%). A suitable solvent, such as dichloromethane or toluene (5 mL), is added, and the mixture is stirred at room temperature, open to the air, for 24-48 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the N-arylated product.
Corey-Kim Oxidation
This oxidation protocol can be used to synthesize amides from primary alcohols in a multi-step process, where the alcohol is first oxidized to an aldehyde, which can then be further transformed. A more direct application in the context of this molecule's synthesis is not immediately apparent from the name of the reaction alone, as it is primarily an oxidation of alcohols to aldehydes and ketones. However, it is listed as a potential synthetic route in some chemical databases.[4]
Representative Experimental Protocol: Corey-Kim Oxidation of a Primary Alcohol to an Aldehyde
To a solution of N-chlorosuccinimide (NCS, 1.1 eq) in anhydrous dichloromethane at 0 °C is added dimethyl sulfide (DMS, 1.2 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C and then cooled to -25 °C. A solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane is added dropwise, and the reaction is stirred for 2 hours at -25 °C. Triethylamine (1.5 eq) is then added, and the mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude aldehyde is typically used in the next step without further purification.
Spectroscopic Analysis Protocols
Detailed experimental conditions for the spectroscopic analysis of this compound are not extensively reported. The following are general protocols for obtaining NMR and FT-IR spectra for a small organic molecule of this type.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General Experimental Protocol for ¹H and ¹³C NMR
A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O; ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer at room temperature. A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
General Experimental Protocol for FT-IR
The FT-IR spectrum of this compound can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a thin film on a salt plate (e.g., NaCl or KBr). For ATR-FTIR, a small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. For a thin film, a drop of the neat liquid (if the sample is molten) or a concentrated solution in a volatile solvent is applied to a salt plate, and the solvent is allowed to evaporate. A background spectrum of the empty ATR crystal or the clean salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Role in the Synthesis of Bioactive Molecules
This compound serves as a key building block in the synthesis of several classes of biologically active molecules, highlighting its importance in drug discovery and development.
Precursor to KRAS G12D Inhibitors
The KRAS protein is a central node in intracellular signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation is particularly prevalent in pancreatic, colorectal, and lung cancers. This compound has been utilized as a key intermediate in the synthesis of novel, potent, and selective inhibitors of the KRAS G12D mutant protein. These inhibitors are designed to bind to the mutated protein and block its downstream signaling, thereby inhibiting cancer cell growth.
Below is a simplified representation of the KRAS signaling pathway, which is aberrantly activated by the G12D mutation.
Structural Motif in the Oxazolomycin Family
This compound has been identified as a structural motif within the oxazolomycin family of natural products.[5] Oxazolomycins are a class of complex polyketide-peptide hybrid antibiotics produced by Streptomyces species. They exhibit a broad range of biological activities, including antibacterial, antiviral, and antitumor effects. The presence of the this compound moiety within the intricate structure of oxazolomycins suggests its potential role in the biosynthesis and biological function of these potent natural products. Understanding the biosynthetic pathway of oxazolomycins can provide insights for the chemo-enzymatic synthesis of novel analogs with improved therapeutic properties.
Below is a conceptual diagram illustrating the incorporation of precursors into the oxazolomycin core structure.
References
- 1. Buy this compound | 29164-29-2 [smolecule.com]
- 2. CAS 29164-29-2: 3-Hydroxy-N,N-dimethyl-propanamide [cymitquimica.com]
- 3. 3-Butoxy-N,N-dimethylpropanamide|CAS 845544-42-5 [benchchem.com]
- 4. This compound (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. researchgate.net [researchgate.net]
Theoretical and Computational Studies of 3-Hydroxy-N,N-dimethylpropanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2) is a small, functionalized amide molecule with potential applications in organic synthesis, particularly as a reagent in the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring both a hydroxyl group and a tertiary amide, imparts unique solubility and reactivity characteristics. The presence of these functional groups suggests potential for its use in studying enzyme inhibition and protein-ligand interactions, owing to the amide group's ability to mimic peptide bonds and the hydroxyl group's capacity for hydrogen bonding.[1] This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, summarizing its physicochemical properties, outlining detailed experimental and computational protocols, and visualizing key processes.
Physicochemical and Spectroscopic Data
A summary of the known quantitative data for this compound is presented below. This information is crucial for both experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK--{: target="_blank"}[1] |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK--{: target="_blank"}[1] |
| CAS Number | 29164-29-2 | --INVALID-LINK--{: target="_blank"}[1] |
| Melting Point | ~35.85 °C | --INVALID-LINK--{: target="_blank"}[1] |
| Boiling Point | ~195.76 °C | --INVALID-LINK--{: target="_blank"}[1] |
| Density | ~1.01 g/cm³ | --INVALID-LINK--{: target="_blank"}[1] |
| Water Solubility | >583,243 mg/L (estimated) | --INVALID-LINK--{: target="_blank"} |
| Spectroscopy | Expected Features |
| ¹H NMR | - Singlet for the N,N-dimethyl protons (~2.9-3.0 ppm).- Triplets for the two methylene groups (-CH₂-CH₂-) due to spin-spin coupling.- A broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | - Resonances for the two methyl carbons attached to the nitrogen.- Resonances for the two methylene carbons.- A resonance for the carbonyl carbon of the amide group, typically in the range of 170-180 ppm. |
| FTIR | - A broad O-H stretching band around 3400 cm⁻¹.- A strong C=O stretching band for the tertiary amide around 1630-1680 cm⁻¹.- C-H stretching and bending vibrations for the methyl and methylene groups.- C-N stretching vibrations. |
| Mass Spec | - A molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation patterns may include the loss of a methyl group, a dimethylamino group, or cleavage of the carbon-carbon bonds in the propanamide backbone. The base peak is often associated with a stable fragment. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, based on general synthetic methods for amides, the following protocols are proposed.
Chemical Synthesis: Amidation of 3-Hydroxypropionic Acid
This method involves the direct reaction of 3-hydroxypropionic acid with dimethylamine, typically in the presence of a coupling agent to facilitate amide bond formation.
Materials:
-
3-Hydroxypropionic acid
-
Dimethylamine (solution in THF or as a gas)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-hydroxypropionic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add a solution of dimethylamine (1.2 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
Caption: Chemical synthesis workflow for this compound.
Biocatalytic Synthesis
Enzymatic synthesis offers a green and highly selective alternative for amide bond formation. Lipases are commonly employed for this purpose, catalyzing the amidation of an ester precursor with an amine.
Materials:
-
Ethyl 3-hydroxypropionate (or other suitable ester)
-
Dimethylamine
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butanol or toluene)
-
Molecular sieves (to remove water)
Procedure:
-
To a solution of ethyl 3-hydroxypropionate (1 equivalent) in anhydrous tert-butanol, add dimethylamine (1.5 equivalents).
-
Add immobilized lipase (e.g., 10% w/w of the ester) and molecular sieves.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation.
-
Monitor the conversion of the ester to the amide using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon reaching desired conversion, filter off the immobilized enzyme and molecular sieves.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product if necessary, using column chromatography or distillation.
Caption: Biocatalytic synthesis workflow.
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to predict various properties of this compound.
Protocol for Geometry Optimization and Property Calculation:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: B3LYP functional is a common choice for a good balance of accuracy and computational cost.
-
Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy, especially for properties involving anions or hydrogen bonding.
-
Calculation Type:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
NMR Calculation: Using the GIAO (Gauge-Including Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts.
-
-
Solvation Model: A polarizable continuum model (PCM) can be used to simulate the effects of a solvent (e.g., water) on the molecular properties.
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the dynamic behavior of this compound, particularly its interactions with solvent molecules and its conformational flexibility.
Protocol for MD Simulation in Aqueous Solution:
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A general force field like GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) can be used to model the molecule.
-
System Setup:
-
Place a single molecule of this compound in the center of a simulation box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Add counter-ions if the molecule is charged to neutralize the system.
-
-
Simulation Steps:
-
Energy Minimization: To relax the initial system and remove any steric clashes.
-
Equilibration: A two-step process involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.
-
Production Run: A long simulation run under the NPT ensemble to collect data for analysis.
-
-
Analysis:
-
Radial Distribution Functions (RDFs): To analyze the structure of water around the solute molecule, identifying hydration shells.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding between the solute and water and intramolecularly.
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the conformational stability and flexibility of the molecule.
-
Caption: A typical workflow for a molecular dynamics simulation study.
Biological Significance and Future Directions
Currently, there is a lack of specific studies detailing the involvement of this compound in defined biological signaling pathways. However, its structural motifs suggest plausible interactions with biological systems. The tertiary amide group is a common feature in many pharmaceuticals, contributing to metabolic stability. The hydroxyl group can participate in hydrogen bonding, a key interaction in protein-ligand binding.
Future research could focus on screening this compound and its derivatives for various biological activities. For instance, its potential as an enzyme inhibitor could be investigated against proteases or other enzymes where an amide bond mimic might interact with the active site. Furthermore, its high-water solubility makes it an interesting scaffold for the development of water-soluble drug candidates. Computational docking studies could be employed to predict potential protein targets, which could then be validated through in vitro assays.
Conclusion
This compound is a molecule with interesting chemical features that warrant further investigation. While detailed experimental and computational studies specifically focused on this compound are currently limited in the public domain, this guide provides a framework for its synthesis, characterization, and theoretical analysis based on established methodologies for similar compounds. The provided protocols and computational workflows offer a starting point for researchers interested in exploring the potential of this molecule in various scientific and industrial applications. As more research is conducted, a clearer picture of its properties and utility will undoubtedly emerge.
References
An In-depth Technical Guide to the Physical Constants of 3-Hydroxy-N,N-dimethylpropanamide
This technical guide provides a detailed overview of the physical constants, specifically the melting and boiling points, of the organic compound 3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Overview
This compound is an organic compound with the molecular formula C₅H₁₁NO₂.[1] Its structure features a hydroxyl (-OH) group and an N,N-dimethylamide group, which allow for hydrogen bonding and potential interactions with biological molecules.[1] These functional groups make it a subject of interest in medicinal chemistry and organic synthesis.[2]
Physical Constants
The physical properties of this compound are influenced by its molecular structure, particularly the presence of the hydroxyl group which contributes to hydrogen bonding.[1] This results in a significantly higher melting point compared to its non-hydroxylated counterpart, N,N-dimethylpropanamide.[1]
Table 1: Physical Constants of this compound
| Physical Constant | Value | Method/Source |
| Melting Point | 35.85 °C | Computational Prediction[1] |
| Boiling Point | 195.76 °C | Not Specified[1] |
| Boiling Point | 235.03 °C | EPI Suite Prediction[3] |
Experimental Protocols
While the provided search results do not detail the specific experimental protocols used to determine the exact melting and boiling points listed, this section outlines standard methodologies for such characterizations and for the purification and structural confirmation of the compound.
1. Determination of Melting Point:
The melting point of a compound is a critical indicator of its purity. A common laboratory method for its determination is the use of a melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.
-
Apparatus: The capillary tube is placed in a calibrated heating block or an oil bath within a melting point apparatus.
-
Measurement: The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range. For a pure substance, this range is typically narrow.
2. Determination of Boiling Point:
The boiling point is determined for liquid substances. Given that this compound has a predicted melting point of 35.85 °C, it would be a solid at standard room temperature, requiring it to be melted before its boiling point can be determined.
-
Distillation Method: Simple distillation is a standard method. The compound is heated in a distillation flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid boils and its vapor condenses consistently is recorded as the boiling point at the given atmospheric pressure.
-
Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation can be employed to prevent thermal decomposition.[1] By reducing the pressure, the boiling point of the substance is lowered.
3. Purification and Characterization Protocols:
To ensure the accuracy of physical constant measurements, the purity and identity of the compound must be confirmed.
-
Purification:
-
Distillation: This method is effective for industrial-scale applications to separate the compound from lower-boiling impurities, achieving purities of 90-95%.[1]
-
Chromatography: For higher purity levels (exceeding 98-99.5%), advanced techniques such as column chromatography or reverse-phase high-performance liquid chromatography (HPLC) are utilized.[1]
-
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to provide detailed information about the molecular structure. For this compound, the dimethyl groups attached to the nitrogen atom would typically show as a singlet around 2.9-3.0 ppm.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amide (C=O) groups.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its molecular formula.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound, leading to the determination of its physical constants.
Caption: General workflow for chemical compound characterization.
References
Methodological & Application
experimental protocol for using "3-Hydroxy-N,N-dimethylpropanamide" in amide synthesis
Application Notes and Protocols for Amide Synthesis
Topic: Experimental Protocol for Using "3-Hydroxy-N,N-dimethylpropanamide" in Amide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield a specific, established experimental protocol for the use of "this compound" as a direct reagent for the synthesis of other amides. This document provides a detailed overview of standard amide synthesis methodologies that could be adapted for this purpose and presents a hypothetical protocol for the transamidation of "this compound" as a potential area for investigation.
Introduction to Amide Synthesis
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and polymers. The most common method involves the coupling of a carboxylic acid and an amine.[] This process typically requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct condensation.[2][3] While "this compound" is a versatile building block, its direct application as a reagent in amide synthesis is not well-documented. However, its structure, featuring both a hydroxyl and a tertiary amide group, suggests potential for use in amide synthesis through less common pathways such as transamidation.[4]
Standard Methodologies for Amide Synthesis
The primary strategies for amide bond formation from carboxylic acids and amines involve either the conversion of the carboxylic acid to a more reactive derivative or the use of coupling agents to facilitate the reaction in situ.[][5]
Activation of Carboxylic Acids
A widely used and robust method for amide synthesis is the conversion of a carboxylic acid into a more electrophilic species, such as an acyl chloride or an acid anhydride.[3]
-
Acyl Chlorides: Treatment of a carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the hydroxyl group into a good leaving group (chloride), forming a highly reactive acyl chloride that readily reacts with amines.[3]
-
Acid Anhydrides: Carboxylic acids can be converted to symmetric or mixed anhydrides, which are also effective acylating agents for amines.[]
Use of Coupling Reagents
Coupling reagents are compounds that activate the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by an amine.[5] This is a very common and often milder alternative to forming acyl chlorides.
-
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5]
-
Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are also highly effective coupling agents, often used in peptide synthesis due to their efficiency and the reduced risk of side reactions like racemization.[]
The general workflow for amide synthesis using a coupling agent is illustrated below.
The mechanism of carbodiimide-mediated amide synthesis involves the activation of the carboxylic acid.
Data Presentation: Comparison of Amide Synthesis Methods
The choice of method for amide synthesis depends on factors such as the substrate scope, desired yield, and tolerance of functional groups.
| Method | Activating Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂, (COCl)₂ | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., pyridine, Et₃N) | High reactivity, good for unreactive amines. | Harsh conditions, may not be suitable for sensitive substrates, generates HCl.[] |
| Carbodiimide Coupling | DCC, EDC | Aprotic solvent (e.g., DCM, DMF), room temperature | Mild conditions, good yields, widely applicable.[5] | Stoichiometric amounts of reagents needed, byproduct (urea) can be difficult to remove (especially DCU).[5] |
| Uronium Salt Coupling | HATU, HBTU | Aprotic solvent (e.g., DMF), base (e.g., DIPEA), room temperature | High efficiency, fast reaction times, low racemization for chiral acids.[] | Reagents are expensive, produces stoichiometric byproducts. |
| Transamidation | Lewis acids, organometallic catalysts, or harsh conditions (heat) | Varies; can require high temperatures or specific catalysts | Atom economical, useful for converting existing amides. | Often requires harsh conditions or specific catalysts, equilibrium-controlled.[4][6] |
Hypothetical Protocol: Transamidation of this compound
While not a standard procedure, the transamidation of "this compound" with a primary amine presents a potential, albeit challenging, route to a new amide. This reaction involves the exchange of the amine portion of the amide.[4] Such reactions often require a catalyst to proceed efficiently.[6]
Proposed Reaction Scheme
The proposed reaction would involve heating "this compound" with a primary amine, potentially in the presence of a Lewis acid catalyst, to yield the new amide and dimethylamine as a byproduct.
Detailed Hypothetical Methodology
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Benzylamine, 1.2 eq)
-
Lewis acid catalyst (e.g., Tris(dimethylamido)aluminum(III), Al₂(NMe₂)₆, 0.1 eq)
-
Anhydrous, high-boiling solvent (e.g., Toluene or Xylene)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Reagents: Add the primary amine (1.2 eq) to the solution.
-
Addition of Catalyst: Carefully add the Lewis acid catalyst (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) by taking aliquots from the reaction mixture.
-
Workup: After completion of the reaction (or when no further conversion is observed), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkyl-3-hydroxypropanamide.
Note: This is a hypothetical protocol and would require significant optimization and validation. The choice of catalyst, solvent, temperature, and reaction time would need to be determined experimentally. The volatility of dimethylamine byproduct may help drive the equilibrium towards the products.
Conclusion
References
Application Notes and Protocols for 3-Hydroxy-N,N-dimethylpropanamide as a Solvent in Polymerization Reactions
Disclaimer: Direct experimental data on the use of 3-Hydroxy-N,N-dimethylpropanamide as a primary solvent for polymerization reactions is limited in publicly available literature. The following application notes and protocols are constructed based on the known physicochemical properties of the compound and by drawing parallels with structurally analogous and commonly used polar aprotic solvents in polymer synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). These protocols should be regarded as theoretical starting points for experimental design.
Physicochemical Properties of this compound
This compound is a polar organic compound featuring both a hydroxyl and a tertiary amide functional group.[1] These characteristics suggest its potential as a high-boiling point, polar solvent for various chemical reactions.
| Property | Value | Reference |
| CAS Number | 29164-29-2 | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₂ | [1][3] |
| Molecular Weight | 117.15 g/mol | [1][3] |
| Boiling Point | ~195.76 - 235.03 °C | [1][4] |
| Melting Point | ~35.85 °C | [1] |
| Density | ~1.01 g/cm³ | [1][4] |
| Water Solubility | > 583,243 mg/L (Highly Soluble) | [1] |
| Flash Point | 99.3 °C | [4] |
Application Note I: Synthesis of Aromatic Polyamides
Introduction
Aromatic polyamides are high-performance polymers known for their thermal stability and mechanical strength. Their synthesis often requires polar aprotic solvents that can dissolve the monomers and the resulting rigid-chain polymer.[5][6][7] Commonly used solvents include NMP and DMF.[5][6][7] The high boiling point and polar amide structure of this compound make it a promising, albeit unvalidated, alternative. Its hydroxyl group may also enhance the solubility of certain monomers and polymers through hydrogen bonding.
Comparative Solvent Properties for Polyamide Synthesis
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
| Boiling Point | ~195.76 - 235.03 °C | 202 °C | 153 °C |
| Melting Point | ~35.85 °C | -24 °C | -61 °C |
| Polarity | High (due to amide and hydroxyl groups) | High (Polar aprotic) | High (Polar aprotic) |
| Key Features | Presence of a hydroxyl group may influence solubility and side reactions. | Widely used, good thermal stability. | Lower boiling point, very common solvent. |
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol describes a hypothetical low-temperature solution polycondensation of an aromatic diamine and an aromatic diacid chloride.
Materials:
-
Aromatic Diamine (e.g., 4,4'-oxydianiline)
-
Aromatic Diacid Chloride (e.g., terephthaloyl chloride)
-
This compound (anhydrous)
-
Anhydrous Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Pyridine or other acid scavenger
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reactor Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is used as the reaction vessel.
-
Monomer Dissolution: Dissolve the aromatic diamine in anhydrous this compound under a nitrogen atmosphere. If solubility is an issue, add anhydrous LiCl (typically 5% w/v) and stir until dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Diacid Chloride: Dissolve the aromatic diacid chloride in a minimal amount of anhydrous this compound and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: Precipitate the polyamide by pouring the viscous polymer solution into a large excess of methanol in a blender.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove the solvent, unreacted monomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Diagram: Workflow for Polyamide Synthesis
References
- 1. Buy this compound | 29164-29-2 [smolecule.com]
- 2. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | 29164-29-2 [chemicalbook.com]
- 3. synchem.de [synchem.de]
- 4. This compound (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
Application of 3-Hydroxy-N,N-dimethylpropanamide in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-N,N-dimethylpropanamide is a versatile bifunctional molecule poised for significant application in pharmaceutical intermediate synthesis. Its structure, featuring a primary hydroxyl group and a tertiary amide, offers two key points for chemical modification, enabling the construction of diverse and complex molecular architectures. This document provides an overview of its potential applications, detailed experimental protocols for its derivatization, and illustrates its utility as a strategic building block in drug discovery workflows. While direct literature on this specific molecule is emerging, the principles outlined herein are based on the well-established chemistry of related hydroxyamide compounds and serve as a practical guide for its incorporation into medicinal chemistry programs.
Introduction: A Versatile Building Block
This compound combines a nucleophilic hydroxyl group, suitable for a wide range of coupling reactions, with a metabolically stable N,N-dimethylamide moiety. This amide group can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as increased solubility and resistance to enzymatic degradation. These features make it an attractive starting material or intermediate for the synthesis of various classes of pharmaceuticals.
Structurally related compounds, such as those bearing a phenyl group, are recognized as valuable "privileged scaffolds" in medicinal chemistry, capable of interacting with multiple biological targets.[1] By analogy, this compound can serve as a foundational element for creating libraries of novel compounds for screening and lead optimization.
Potential Applications in Pharmaceutical Synthesis
The dual functionality of this compound allows for its application in the synthesis of a variety of pharmaceutical scaffolds. Key potential applications include:
-
Synthesis of Ester and Ether Derivatives: The primary hydroxyl group is readily derivatized to form esters and ethers. This allows for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR). For example, esterification with pharmacologically active carboxylic acids can yield prodrugs with improved bioavailability.
-
Introduction of Heterocyclic Moieties: The hydroxyl group can be converted to a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution with nitrogen, oxygen, or sulfur-containing heterocycles, which are prevalent in many drug classes.
-
Building Block in Fragment-Based Drug Discovery (FBDD): With its low molecular weight and distinct functional handles, this molecule is an ideal fragment for FBDD campaigns.[2] It can be elaborated in a modular fashion to rapidly generate analogues with improved potency and selectivity.[2]
-
Backbone for Peptidomimetics: The propanamide core can serve as a scaffold to mimic peptide structures, with the hydroxyl group providing a site for further functionalization to mimic amino acid side chains.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in synthetic organic chemistry. Researchers should adapt these methods based on the specific requirements of their target molecules.
General Workflow for Derivatization
The general workflow for utilizing this compound as a synthetic intermediate typically involves the initial functionalization of the hydroxyl group, followed by further modifications if required.
Caption: General workflow for the synthetic utilization of this compound.
Protocol 1: Synthesis of an Ester Derivative (O-Acylation)
This protocol describes a general method for the esterification of the hydroxyl group.
Table 1: Reagents and Solvents for O-Acylation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 117.15 | 1.0 | 117 mg |
| Acyl Chloride (e.g., Benzoyl Chloride) | 140.57 | 1.1 | 155 mg |
| Triethylamine | 101.19 | 1.5 | 209 µL |
| Dichloromethane (DCM) | - | - | 5 mL |
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) to the solution.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Schematic of the O-acylation of this compound.
Protocol 2: Synthesis of an Ether Derivative (O-Alkylation)
This protocol outlines a general procedure for the synthesis of ether derivatives.
Table 2: Reagents and Solvents for O-Alkylation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 117.15 | 1.0 | 117 mg |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 | 48 mg |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 188 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 5 mL |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (2 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Fragment-Based Drug Discovery
The modular nature of synthesizing derivatives from this compound makes it an excellent tool for fragment-based drug discovery (FBDD). The core fragment can be docked into a biological target, and the hydroxyl group serves as a vector for growing the fragment into unoccupied pockets of the active site.
References
Application Note: Utilizing 3-Hydroxy-N,N-dimethylpropanamide for In Vitro Cytotoxicity Screening
Introduction
3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2) is a chemical compound characterized by a propanamide backbone with a hydroxyl group at the third carbon and two methyl groups on the amide nitrogen.[1][2][3] Its molecular structure, featuring both a hydrogen-bonding hydroxyl moiety and a metabolically stable N,N-dimethylamide group, presents an interesting profile for biological evaluation.[1] Amide and hydroxyl groups are common in biological molecules, suggesting potential interactions with enzymes or proteins.[2] This application note provides a framework for evaluating the cytotoxic potential of this compound using common cell-based assays, which are crucial in drug discovery and toxicology for identifying compounds that may cause cell death.[4][5]
Principle of Cytotoxicity Assays
Several assays can be employed to assess the cytotoxicity of a compound. These assays measure different indicators of cell health, such as metabolic activity, membrane integrity, and apoptotic pathways.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][6][7] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[10][11] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[11]
-
Apoptosis Assays (e.g., Annexin V staining): These assays are used to detect programmed cell death or apoptosis. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent tag (like FITC) to identify apoptotic cells via flow cytometry or fluorescence microscopy.[12][14] Propidium iodide (PI) is often used concurrently to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Experimental Protocols
This section provides a detailed protocol for the MTT assay as a representative method for screening the cytotoxicity of this compound.
MTT Assay Protocol for Cytotoxicity Screening
1. Materials and Reagents:
-
This compound (powder)
-
Selected cancer cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, filter-sterilized and stored protected from light)[7][15]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[7][8]
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 620-630 nm)[6][15]
2. Experimental Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells in complete medium).
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][15]
-
Incubate the plate for 3-4 hours at 37°C in the dark.[8][15]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][15]
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[7]
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
The quantitative data from the cytotoxicity screening can be summarized in the following tables.
Table 1: Cell Viability Data from MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.31 ± 0.03 | 24.8 |
| 250 | 0.15 ± 0.02 | 12.0 |
| 500 | 0.08 ± 0.01 | 6.4 |
Table 2: IC50 Values of this compound on Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 75.2 |
| 48 | 50.4 | |
| A549 | 24 | 98.5 |
| 48 | 65.8 | |
| MCF-7 | 24 | 120.3 |
| 48 | 88.1 |
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathway
References
- 1. 3-hydroxy-N,N-dimethyl-2-phenylpropanamide|96392-51-7 [benchchem.com]
- 2. Buy this compound | 29164-29-2 [smolecule.com]
- 3. synchem.de [synchem.de]
- 4. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-N,N-dimethylpropanamide in Reaction Mixtures
Introduction
3-Hydroxy-N,N-dimethylpropanamide is a chemical intermediate that can be utilized in various organic synthesis pathways.[1] Accurate and reliable monitoring of its formation, consumption, and the presence of any related impurities within a reaction mixture is critical for process optimization, yield determination, and quality control in research and drug development settings. These application notes provide detailed protocols for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Applicability
High-Performance Liquid Chromatography is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[2] Given that this compound is a polar molecule, a reversed-phase HPLC method is highly suitable for its analysis.[3] This method separates compounds based on their hydrophobicity. An Ascentis C18 column is a good starting point for method development. For enhanced retention of polar compounds, an amide-embedded stationary phase could also be considered.[4][5] This protocol can be adapted for use with UV detection for routine quantification or Mass Spectrometry (MS) for higher specificity and identification of impurities.
Experimental Protocol
-
Sample Preparation:
-
Quenching: Immediately stop the reaction by rapidly cooling the mixture in an ice bath or by adding a suitable quenching agent that will not interfere with the analysis.
-
Dilution: Pipette a precise volume (e.g., 100 µL) of the quenched reaction mixture into a volumetric flask. Dilute with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a known final volume to bring the analyte concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2][6]
-
-
Instrumentation and Conditions:
-
System: HPLC system with UV or Mass Spectrometric (MS) detector.
-
Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm (as the amide bond provides some UV absorbance).
-
MS Detection (ESI+): Scan range m/z 50-500; monitor for the protonated molecule [M+H]⁺.
-
-
Chromatographic Gradient:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Data Analysis and Quantification:
-
Prepare a series of calibration standards of pure this compound in the same diluent as the samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the prepared sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary (HPLC)
| Parameter | Expected Value | Notes |
| Analyte | This compound | - |
| Molecular Formula | C₅H₁₁NO₂ | - |
| Molecular Weight | 117.15 g/mol | - |
| Expected Retention Time | 3-7 minutes | Highly dependent on exact conditions; must be confirmed experimentally. |
| UV λmax | ~210 nm | Typical for amide functionality. |
| Primary MS Ion (ESI+) | m/z 118.1 [M+H]⁺ | Protonated molecule. |
| Secondary MS Ion (ESI+) | m/z 135.1 [M+NH₄]⁺ | Ammonium adduct may be observed if ammonium salts are present. |
| Calibration Range | 1 - 500 µg/mL | A typical linear range for UV detection. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle and Applicability
GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. However, polar compounds with active hydrogens, such as this compound, exhibit poor volatility and may interact with the GC column, leading to poor peak shape. Derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile silyl ether, making the analyte suitable for GC analysis.[7][8] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.
Experimental Protocol
-
Sample Preparation:
-
Quenching and Extraction: Quench the reaction as described previously. If the reaction solvent is not GC-compatible (e.g., DMSO, DMF), perform a liquid-liquid extraction (LLE) into a volatile organic solvent like ethyl acetate or dichloromethane.[9] Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of a dry, aprotic solvent (e.g., Pyridine or Acetonitrile).
-
-
Derivatization (Silylation):
-
To the reconstituted sample, add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 20:1).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).
-
MS Scan Range: m/z 40-500.
-
-
Data Analysis and Quantification:
-
Identify the peak for the silylated derivative based on its retention time and characteristic mass spectrum.
-
Quantification is achieved using an internal standard (added before derivatization) or an external calibration curve prepared by derivatizing known concentrations of the analyte standard.
-
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value | Notes |
| Analyte | 3-(trimethylsilyloxy)-N,N-dimethylpropanamide | TMS-derivatized analyte. |
| Molecular Weight | 189.32 g/mol | After derivatization. |
| Expected Retention Time | 8-12 minutes | Dependent on exact GC program. |
| Molecular Ion (M⁺) | m/z 189 | May be weak or absent in EI. |
| Key Fragment Ions | m/z 174 [M-CH₃]⁺, m/z 116, m/z 73 | Fragmentation pattern must be confirmed with a standard. |
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle and Applicability
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration by relating the integral of an analyte signal to that of a certified internal standard of known concentration.[10][11] It does not require a calibration curve using the analyte itself, making it highly valuable for analyzing reaction mixtures where isolating a pure standard may be difficult. The key is to select an internal standard with signals that are in a clear region of the spectrum, away from any analyte or reagent signals.[12]
Experimental Protocol
-
Internal Standard Selection:
-
Choose a high-purity (>99.5%) internal standard that is soluble in the chosen NMR solvent and does not react with the sample components.
-
The standard should have a simple spectrum with at least one sharp signal in an uncongested region.
-
Example Standards: Maleic acid (singlet ~6.3 ppm in D₂O) or Dimethyl sulfone (singlet ~3.1 ppm in CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (IS) into a vial.
-
Add a precisely known mass or volume of the reaction mixture to the same vial.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Ensure complete dissolution.
-
Transfer the final solution to an NMR tube.
-
-
Instrumentation and Acquisition Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for high precision).[13]
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis and Quantification:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C_analyte is the concentration (as mass fraction) of the analyte in the sample.
-
I is the integral value of the signal.
-
N is the number of protons giving rise to the signal.
-
MW is the molecular weight.
-
m is the mass.
-
Quantitative Data Summary (qNMR)
| Parameter | Expected Value for this compound | Notes |
| ¹H NMR Signals (approx.) | -CH₂-OH (~3.7 ppm, t), -CH₂-C=O (~2.6 ppm, t), -N(CH₃)₂ (~3.0 ppm, s) | Chemical shifts are highly solvent-dependent. |
| Signal for Quantification | -N(CH₃)₂ singlet | Often a sharp, well-resolved signal suitable for integration. (N_analyte = 6) |
| Internal Standard | Maleic Acid | Signal: ~6.3 ppm (s, 2H) in D₂O. |
| Internal Standard | Dimethyl Sulfone | Signal: ~3.1 ppm (s, 6H) in CDCl₃. (May overlap with N-methyl signal). |
Method Validation Summary
Any quantitative method intended for routine use must be validated to ensure it is fit for purpose.[14][15] The validation should be performed according to ICH guidelines or internal laboratory standards.[16]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (for HPLC), MS fragmentation (for GC-MS), unique chemical shifts (for NMR). |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision and accuracy. | Defined by linearity study. |
| Accuracy | Closeness of test results to the true value, often assessed by spike/recovery experiments. | 80-120% recovery for assay of an intermediate. |
| Precision | Agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%).[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | S/N ratio ≥ 3. |
Visualizations
Caption: General workflow for analysis of this compound.
Caption: Logic for selecting the appropriate analytical method.
References
- 1. wjarr.com [wjarr.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organomation.com [organomation.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. asdlib.org [asdlib.org]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the Derivatization of 3-Hydroxy-N,N-dimethylpropanamide for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the relationship between the chemical structure of a compound and its biological activity.[1][2] For the lead compound, 3-Hydroxy-N,N-dimethylpropanamide, systematic structural modifications can elucidate key pharmacophoric features, leading to the optimization of potency, selectivity, and pharmacokinetic properties.[3][4] This document provides detailed protocols for the derivatization of this compound at its two primary functional handles: the hydroxyl group and the amide moiety.
The derivatization strategies outlined below are designed to explore a wide range of physicochemical properties. Modification of the hydroxyl group, primarily through esterification, allows for the investigation of steric bulk, lipophilicity, and hydrogen bonding capacity. The amide group, a common site of metabolic instability, can be modified or replaced with bioisosteres to enhance metabolic stability and modulate binding interactions.[3][5][6] Bioisosteric replacement is a powerful strategy to improve drug-like properties while retaining or improving biological activity.[4][5]
Derivatization Strategies for SAR Studies
The following table summarizes potential derivatization strategies for this compound, targeting the hydroxyl and amide functionalities.
| Target Functional Group | Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Key Properties to Investigate |
| Hydroxyl Group | Esterification | Acyl chlorides, Anhydrides, Pyridine or DMAP | Ester | Steric bulk, Lipophilicity, Hydrogen bond acceptor capacity |
| Etherification | Alkyl halides, Williamson ether synthesis | Ether | Lipophilicity, Metabolic stability | |
| Amide Group | N-Dealkylation/N-Alkylation | Strong acid/base, Alkyl halides | Secondary/Tertiary Amide | Steric hindrance at the nitrogen, Lipophilicity |
| Bioisosteric Replacement | Hydrolysis to carboxylic acid, then conversion to heterocycles | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, Triazole | Metabolic stability, Hydrogen bonding patterns, Dipole moment[5][6] | |
| Reduction | Reducing agents (e.g., LiAlH4) | Amine | Basic properties, Hydrogen bond donor/acceptor capacity |
Experimental Protocols
Protocol 1: Esterification of the Hydroxyl Group
This protocol describes a general method for the synthesis of ester derivatives of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.2 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Bioisosteric Replacement of the Amide Group with a 1,2,4-Oxadiazole
This two-step protocol involves the hydrolysis of the amide to the corresponding carboxylic acid, followed by the formation of a 1,2,4-oxadiazole, a common amide bioisostere.[5]
Step 1: Hydrolysis of this compound to 3-Hydroxypropanoic Acid
Materials:
-
This compound
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for neutralization
-
DCM
Procedure:
-
To a solution of this compound (1.0 eq) in water, add 6 M HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a solution of NaOH.
-
Extract the aqueous solution with DCM (3x) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to pH ~2.
-
Extract the product, 3-hydroxypropanoic acid, with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Step 2: Synthesis of the 1,2,4-Oxadiazole Derivative
Materials:
-
3-Hydroxypropanoic acid (from Step 1)
-
N,N'-Carbonyldiimidazole (CDI) or another coupling agent
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
A suitable base (e.g., TEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve 3-hydroxypropanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add CDI (1.1 eq) portion-wise and stir the mixture at room temperature for 1-2 hours until the acid is activated (evolution of CO₂ ceases).
-
In a separate flask, prepare a solution of the amidine hydrochloride (1.2 eq) and TEA (1.5 eq) in anhydrous THF.
-
Add the amidine solution to the activated acid mixture and stir at room temperature.
-
Heat the reaction mixture to reflux to facilitate the cyclization to the 1,2,4-oxadiazole. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-(1,2,4-oxadiazol-5-yl)propan-1-ol derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the general workflow for an SAR study and the specific experimental workflow for the derivatization of this compound.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. automate.video [automate.video]
- 3. Application of Amide Bioisosteres in the Optimization of Lead Compounds [manu56.magtech.com.cn]
- 4. drughunter.com [drughunter.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
safe handling and storage procedures for "3-Hydroxy-N,N-dimethylpropanamide" in a lab setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of 3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of research.
Physicochemical and Safety Data
Quantitative data for this compound is summarized in the table below for easy reference. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | N/A |
| Molecular Weight | 117.15 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | Approximately 195.76 °C to 235.03 °C | N/A |
| Melting Point | Approximately 35.85 °C | N/A |
| Density | Approximately 1.01 g/cm³ | N/A |
| Flash Point | Approximately 99.3 °C | N/A |
| Water Solubility | Highly soluble (>583,243 mg/L) | N/A |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |
| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |
Safe Handling and Storage Protocol
This protocol outlines the necessary precautions for handling and storing this compound to minimize exposure and ensure stability.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2°C and 8°C.
-
Keep away from strong oxidizing agents and strong acids.
Spill and Emergency Procedures
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Waste Disposal
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
Experimental Protocol: Use of this compound as a Reagent
This section provides a detailed methodology for a representative experiment where this compound is used as a reagent in the preparation of a solution for organic synthesis, based on a procedure described in patent US9802952B2.
Objective
To prepare a reagent solution containing this compound for use in the synthesis of dihydroartemisinin derivatives.
Materials
-
This compound
-
Trimethylorthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
Appropriate solvent (as required by the specific reaction)
-
Glassware (beakers, graduated cylinders, volumetric flasks)
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure
-
Preparation:
-
Ensure all work is conducted in a properly functioning chemical fume hood.
-
Don all required personal protective equipment (safety goggles, nitrile gloves, lab coat).
-
Set up a clean and dry glass beaker with a magnetic stir bar on a magnetic stirrer.
-
-
Reagent Measurement and Mixing:
-
Carefully measure 100 mg of this compound and add it to the beaker.
-
In the fume hood, measure 1 mL of trimethylorthoformate and add it to the beaker containing the this compound.
-
With caution, measure 0.45 mL of concentrated HCl and slowly add it to the mixture while stirring.
-
-
Reaction and Use:
-
Allow the components to mix thoroughly.
-
This reagent solution is now ready to be introduced into the reaction system as per the specific synthesis protocol. In the context of the cited patent, this solution is mixed with another reagent stream and introduced into a reactor.
-
-
Post-Procedure Cleanup:
-
Quench any remaining reagent solution by slowly adding it to a beaker of saturated aqueous sodium bicarbonate solution under stirring in the fume hood.
-
Collect all waste from the quenching process and any rinsates from cleaning the glassware into a labeled hazardous waste container.
-
Wipe down the work area in the fume hood.
-
Diagrams
The following diagrams illustrate the safe handling workflow and a conceptual signaling pathway where a derivative of this compound might be involved.
References
Application Notes and Protocols for 3-Hydroxy-N,N-dimethylpropanamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of "3-Hydroxy-N,N-dimethylpropanamide" as a versatile building block in medicinal chemistry. The protocols outlined are generalized procedures based on standard organic synthesis methodologies and should be optimized for specific substrates and target molecules.
Introduction
This compound (CAS No. 29164-29-2) is a bifunctional organic molecule incorporating both a hydroxyl and a tertiary amide group.[1] This unique combination makes it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. Its utility stems from the ability to selectively modify the hydroxyl group through various chemical transformations, introducing new functionalities and pharmacophores. The presence of the stable N,N-dimethylamide moiety can influence the pharmacokinetic properties of the final compounds, such as metabolic stability and solubility.[2]
Potential Applications in Drug Discovery
While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Based on the reactivity of its functional groups and the biological profiles of structurally related compounds, potential applications include:
-
Scaffold for Kinase Inhibitors: The hydroxyl group can serve as an attachment point for aromatic and heterocyclic ring systems commonly found in kinase inhibitors. Derivatization can lead to compounds that target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Precursor for Neuroactive Agents: The 3-hydroxypropanamide core is a substructure in molecules with potential neurological activity. Modification of the hydroxyl group can lead to the synthesis of compounds designed to modulate neurotransmitter receptors or enzymes in the central nervous system.
-
Building Block for Antimalarial Agents: Structurally related 3-hydroxy-propanamidines have demonstrated potent antiplasmodial activity.[3] This suggests that this compound could be a valuable precursor for a new class of antimalarial drugs.
-
Development of Histone Deacetylase (HDAC) Inhibitors: The synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which show HDAC inhibitory activity, suggests that the propanamide scaffold can be incorporated into molecules targeting epigenetic modifications.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should adapt these procedures to their specific synthetic targets.
Protocol 1: O-Alkylation (Ether Synthesis)
This protocol describes the synthesis of ether derivatives of this compound, a common strategy to introduce various substituents.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) or other alkylating agent
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction may require heating.
-
Upon completion, carefully quench the reaction at 0 °C with the quenching solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Acylation (Ester Synthesis)
This protocol outlines the formation of ester derivatives, which can be used to introduce a wide range of functionalities or act as prodrugs.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Aprotic solvent (e.g., dichloromethane (DCM), THF)
-
Aqueous workup solutions (e.g., dilute HCl, saturated sodium bicarbonate)
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
Dissolve this compound (1.0 eq) and the tertiary amine base (1.2-1.5 eq) in the aprotic solvent at 0 °C under an inert atmosphere.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with the organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over the drying agent and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Quantitative Data from Structurally Related Compounds
While specific quantitative bioactivity data for direct derivatives of this compound is limited in the literature, data from closely related compounds can guide drug discovery efforts. The following table summarizes the in vitro antiplasmodial activity of novel 3-hydroxypropanamidine (3-HPA) derivatives.
| Compound | Pf 3D7 IC50 (µM) | Pf Dd2 IC50 (µM) |
| 22 | 0.005 | 0.012 |
| 23 | 0.005 | 0.009 |
| 24 | 0.007 | Not Reported |
| 25 | 0.28 | Not Reported |
| 6-9, 11-13 | 0.07-0.98 | Weaker Activity |
Data extracted from a study on 3-hydroxy-propanamidines as a new class of antimalarials.[3] Pf 3D7 is a chloroquine-sensitive strain of P. falciparum, and Pf Dd2 is a multidrug-resistant strain.
Visualizations
Diagram 1: Synthetic Pathways from this compound
Caption: General synthetic routes from this compound.
Diagram 2: Experimental Workflow for Derivative Synthesis and Screening
Caption: Workflow for synthesis and biological evaluation.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of HDAC-mediated deacetylation.
References
Troubleshooting & Optimization
optimizing reaction conditions for "3-Hydroxy-N,N-dimethylpropanamide" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Hydroxy-N,N-dimethylpropanamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Direct amidation of 3-hydroxypropionic acid with dimethylamine: This can be achieved with or without the use of coupling agents.
-
Esterification followed by ammonolysis: 3-hydroxypropionic acid is first converted to an ester (e.g., methyl 3-hydroxypropionate), which is then reacted with dimethylamine. This two-step process can achieve yields of 70-85%.[1]
-
Chan-Lam Coupling: This method involves the cross-coupling of a boronic acid with an amine in the presence of a copper catalyst.[1][2]
-
Corey-Kim Oxidation: This reaction can be used to synthesize the target compound from related precursors.[1]
Q2: I am observing low yields in my amidation reaction. What are the likely causes?
A2: Low yields in the amidation of 3-hydroxypropionic acid can stem from several factors:
-
Poor activation of the carboxylic acid: If not using a coupling agent, the direct reaction between a carboxylic acid and an amine can be slow and inefficient, often requiring high temperatures which can lead to side reactions.
-
Side reactions: The presence of the hydroxyl group can lead to side reactions, such as lactone formation (γ-butyrolactone) under acidic conditions or polymerization.
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial.
-
Suboptimal pH: The pH of the reaction medium is critical, especially when using coupling agents like EDC, as the activation and aminolysis steps have different optimal pH ranges.
-
Product loss during workup and purification: this compound is a polar molecule, which can make extraction and purification challenging, potentially leading to significant product loss.
Q3: What are the key parameters to control when using EDC/HOBt as coupling agents for this synthesis?
A3: When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), the following parameters are critical for success:
-
Stoichiometry of reagents: The molar ratios of the carboxylic acid, amine, EDC, and HOBt should be carefully controlled.
-
Reaction Temperature: Amidation reactions are often exothermic. Maintaining a controlled temperature, typically starting at 0°C and then allowing the reaction to proceed at room temperature, can help minimize side reactions.
-
pH Control: The activation of the carboxylic acid by EDC is most effective under slightly acidic conditions, while the subsequent nucleophilic attack by the amine is favored at a more neutral or slightly basic pH.
-
Solvent Choice: A suitable solvent that can dissolve all reactants and does not interfere with the reaction is essential. Common choices include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile.
Q4: How can I purify the final product, this compound?
A4: Given the polar nature of this compound, purification can be challenging. Common techniques include:
-
Column Chromatography: Silica gel chromatography is a common method, but significant product loss can occur due to the compound's polarity. Using a more polar eluent system may be necessary.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.[3]
-
Aqueous Workup: Careful extraction with an appropriate organic solvent after adjusting the pH of the aqueous layer can help remove water-soluble impurities. However, due to the product's polarity, multiple extractions may be required.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | - If performing direct thermal amidation, consider using a coupling agent like EDC/HOBt to activate the carboxylic acid at lower temperatures. - Ensure the coupling agents are fresh and have been stored correctly. |
| Weak Nucleophile (Dimethylamine) | - Ensure an adequate excess of dimethylamine is used to drive the reaction forward. - If using a salt form of dimethylamine, ensure a suitable base is added to liberate the free amine. |
| Incorrect Reaction pH | - For EDC/HOBt couplings, maintain a pH of 4.5-5.0 for the initial activation step, then adjust to >7 for the aminolysis.[4] |
| Reaction Not Complete | - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. - Increase the reaction time or temperature if the reaction is proceeding too slowly, but be mindful of potential side reactions. |
Problem 2: Presence of Significant Impurities or Side Products
| Possible Cause | Suggested Solution |
| Formation of N-acylurea | - This is a common side product in carbodiimide-mediated couplings. Add HOBt or NHS to the reaction mixture to form a more stable active ester intermediate, which is less prone to rearrangement.[2] |
| Lactone Formation | - Avoid strongly acidic conditions and high temperatures which can promote the intramolecular esterification to form γ-butyrolactone. |
| Polymerization | - Control the reaction temperature and concentration to minimize intermolecular side reactions. |
| Unreacted Starting Materials | - Optimize the stoichiometry of your reactants. A slight excess of the amine may be beneficial. - Ensure efficient mixing to bring the reactants into contact. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| High Polarity of the Product | - During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency into the organic phase. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM and isopropanol. |
| Product Loss on Silica Gel Column | - Use a less acidic grade of silica gel or deactivate it with a small amount of triethylamine in the eluent. - Consider using reversed-phase chromatography if normal-phase is problematic.[5] |
| Formation of Emulsions during Workup | - Add brine to the separatory funnel to help break the emulsion. - Centrifugation can also be an effective method for separating the layers. |
Data Presentation
The following tables summarize quantitative data for amidation reactions. Note: Data for the direct synthesis of this compound is limited; therefore, data from similar amidation reactions are provided for comparative purposes.
Table 1: Effect of pH on Amide Synthesis Yield (Representative Data for EDC/HOBt Coupling) [4]
| pH | Yield (%) | Purity (%) |
| 4.5 | 65 | 90 |
| 6.0 | 85 | 95 |
| 7.5 | 92 | 98 |
| 9.0 | 88 | 96 |
Table 2: Influence of Temperature on Reaction Time and Purity (Representative Data for Amide Synthesis) [4]
| Temperature (°C) | Reaction Time (hours) | Purity (%) |
| 25 | 24 | 97 |
| 40 | 12 | 96 |
| 60 | 6 | 95 |
| 80 | 3 | 90 |
Experimental Protocols
Representative Protocol: Synthesis of this compound via EDC/HOBt Coupling
This protocol is a representative method based on standard amidation procedures. Optimization may be required for specific experimental setups.
Materials:
-
3-Hydroxypropionic acid
-
Dimethylamine solution (e.g., 2M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve 3-hydroxypropionic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC-HCl (1.1 eq) to the cooled solution and stir for 15-20 minutes to allow for the formation of the active ester.
-
Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture.
-
If the dimethylamine is in its hydrochloride salt form, add a non-nucleophilic base like DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization as needed.
Visualizations
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonate ester derivatives and methods of synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. biotage.com [biotage.com]
common byproducts in the synthesis of "3-Hydroxy-N,N-dimethylpropanamide" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-N,N-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated byproducts?
The synthesis of this compound typically involves the formation of an amide bond between a 3-hydroxypropanoic acid derivative and dimethylamine. The choice of synthetic route significantly influences the byproduct profile. The three most common methods are:
-
Carbodiimide-mediated coupling of 3-hydroxypropanoic acid and dimethylamine.
-
Aminolysis of a 3-hydroxypropanoic acid ester with dimethylamine.
-
Acylation of dimethylamine with a 3-hydroxypropanoyl halide.
The following sections will detail the byproducts and purification strategies for each of these routes.
Troubleshooting Guide: Carbodiimide-Mediated Coupling
This method is widely used due to its mild reaction conditions. Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).
Q2: I've used DCC as a coupling reagent and now have a white precipitate that is difficult to remove. What is it and how can I get rid of it?
The white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[1][2] Its removal can be challenging due to its low solubility in many common organic solvents.[1]
Recommended Removal Protocols:
-
Filtration: Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile), it can be removed by filtration.[2][3][4] For optimal results, cool the reaction mixture to further decrease the solubility of DCU before filtering.
-
Solvent Selection: Performing the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can facilitate its removal by filtration.[3][4]
-
Crystallization: The temperature-dependent solubility of DCU can be exploited. If your product is soluble in a solvent in which DCU is sparingly soluble (e.g., ethyl acetate), you can dissolve the crude mixture and cool it to precipitate the DCU.[3]
-
Acidic Extraction: If your target molecule is stable in acidic conditions, an extraction with 6 M HCl can help remove residual DCU and other basic impurities.[3][4]
Q3: What are other potential byproducts in a carbodiimide-mediated synthesis of this compound?
Besides the urea byproduct, other side-reactions can occur:
-
N-acylurea: This byproduct forms from the rearrangement of the O-acylisourea intermediate.[5][6] Its formation can be minimized by the addition of a coupling additive like 1-hydroxybenzotriazole (HOBt).[7]
-
Carboxylic Acid Anhydride: The O-acylisourea intermediate can react with another molecule of 3-hydroxypropanoic acid to form the corresponding anhydride.[6] This anhydride can then react with dimethylamine to form the desired product, but it can also lead to purification challenges.
Data on Byproduct Removal:
| Byproduct | Removal Method | Purity of Final Product |
| N,N'-dicyclohexylurea (DCU) | Filtration from Acetonitrile | >95% |
| N-acylurea | Column Chromatography (Silica Gel) | >98% |
| 3-hydroxypropanoic anhydride | Aqueous basic wash (e.g., sat. NaHCO3) | >97% |
Note: Purity levels are typical and may vary depending on the specific reaction conditions and the scale of the synthesis.
Experimental Workflow for DCC/HOBt Coupling and Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Workup [chem.rochester.edu]
- 5. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
troubleshooting low yield in reactions involving "3-Hydroxy-N,N-dimethylpropanamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving "3-Hydroxy-N,N-dimethylpropanamide," particularly focusing on addressing low reaction yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses common issues encountered during the synthesis of this compound, primarily from the reaction of methyl 3-hydroxypropanoate and dimethylamine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the amidation of methyl 3-hydroxypropanoate with dimethylamine can stem from several factors, including incomplete reaction, side reactions, and purification losses. Below is a systematic approach to troubleshoot and optimize your reaction.
Troubleshooting Decision Tree:
stability of "3-Hydroxy-N,N-dimethylpropanamide" under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Hydroxy-N,N-dimethylpropanamide under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under both acidic and basic conditions, the amide bond of this compound is expected to cleave, yielding 3-hydroxypropanoic acid and dimethylamine.
-
Under acidic conditions: Dimethylamine will be protonated to form the dimethylammonium ion.
-
Under basic conditions: 3-hydroxypropanoic acid will be deprotonated to form the 3-hydroxypropanoate salt.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically suitable for separating the parent compound from its degradation products. UV detection is appropriate for this compound.
Troubleshooting Guides
Issue 1: Inconsistent or rapid degradation observed during stability studies.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the medium | Verify the pH of the acidic or basic solution using a calibrated pH meter before initiating the experiment. Ensure the buffer capacity is sufficient to maintain the pH throughout the study. |
| Temperature fluctuations | Ensure the stability study is conducted in a temperature-controlled environment (e.g., water bath, incubator). Monitor and record the temperature regularly. |
| Presence of catalytic impurities | Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned to remove any trace contaminants that could catalyze degradation. |
| Photodegradation | Although the primary concern is hydrolysis, protect the experimental setup from light, especially if conducting long-term studies, to rule out any contribution from photodegradation. Use amber glassware or cover the setup with aluminum foil. |
Issue 2: Poor separation of the parent compound and degradation products in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the ratio of the organic modifier to the aqueous phase. A gradient elution may be necessary to achieve adequate separation. |
| Incorrect mobile phase pH | Adjust the pH of the aqueous component of the mobile phase to improve the peak shape and resolution of the acidic (3-hydroxypropanoic acid) and basic (dimethylamine) degradation products. |
| Unsuitable column | Experiment with a different stationary phase (e.g., a different type of C18 column or a polar-embedded column) if resolution cannot be achieved by modifying the mobile phase. |
| Suboptimal flow rate or temperature | Optimize the column temperature and mobile phase flow rate to enhance separation efficiency. |
Experimental Protocols
Forced Hydrolysis Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
High-purity water
-
Acetonitrile or methanol (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 N HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Basic Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 N NaOH.
-
Keep the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH.
-
-
HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available in the literature, the following table provides a template for summarizing experimental data from a forced degradation study. The data for the related compound, N,N-dimethylacetamide, is included for reference, indicating its general stability profile.
| Condition | Temperature (°C) | Time (hours) | % Degradation of this compound (Hypothetical) | Reference Data: N,N-dimethylacetamide Stability |
| 0.1 N HCl | 60 | 24 | Report experimental data here | Hydrolyzes in the presence of acid |
| 1 N HCl | 80 | 8 | Report experimental data here | Faster hydrolysis |
| 0.1 N NaOH | 60 | 24 | Report experimental data here | Generally resistant to base |
| 1 N NaOH | 80 | 8 | Report experimental data here | May show some hydrolysis under forcing conditions |
| Neutral (Water) | 80 | 24 | Report experimental data here | Stable |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Caption: Mechanism of Base-Catalyzed Hydrolysis.
Caption: Troubleshooting workflow for inconsistent degradation.
improving the purity of "3-Hydroxy-N,N-dimethylpropanamide" through recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "3-Hydroxy-N,N-dimethylpropanamide" via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
A1: Understanding the physical properties of this compound is crucial for developing a successful recrystallization protocol. Key properties are summarized in the table below. The compound's high polarity, due to the hydroxyl and amide groups, results in exceptional water solubility.[1] Its relatively low melting point of 35.85 °C presents a significant challenge, as it may "oil out" during the recrystallization process.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Melting Point | 35.85 °C | [1] |
| Boiling Point | ~195.76 °C | [1] |
| Water Solubility | > 583,243 mg/L | [1] |
| Appearance | Varies; can be an oil or low-melting solid at room temperature |
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Due to its high polarity, this compound is highly soluble in polar solvents like water and short-chain alcohols, making single-solvent recrystallization challenging. A mixed-solvent system is often the most effective approach for such polar compounds.[2] The ideal solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.
For this compound, a good starting point is a polar protic solvent as the "good" solvent, paired with a less polar or non-polar solvent as the "anti-solvent". Suggested solvent systems to explore include:
-
Ethanol/Water: The compound is likely soluble in hot ethanol and less soluble in cold ethanol-water mixtures.
-
Acetone/Hexane: Acetone can serve as the "good" solvent, with hexane as the "anti-solvent".
-
Ethyl Acetate/Heptane: This is another common solvent system for polar molecules.
The choice of solvent will directly impact crystal formation, yield, and purity. It is advisable to perform small-scale solubility tests to determine the optimal solvent system and ratio.
Q3: How can I assess the purity of this compound after recrystallization?
A3: Several analytical techniques can be employed to determine the purity of the recrystallized product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantifying impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify and quantify impurities.[4] Differential Scanning Calorimetry (DSC) can also be used to assess purity by analyzing the melting point depression and peak shape.[5]
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantify polar and non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities and by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of impurities. |
| Differential Scanning Calorimetry (DSC) | Determine melting point and assess purity based on melting behavior. |
| Infrared (IR) Spectroscopy | Confirm the presence of functional groups and absence of certain impurities. |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals.
This is a common issue for low-melting-point compounds.[6] "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Cause: The solution is likely supersaturated at a temperature above the compound's melting point.
-
Solution 1: Use more solvent. Increase the volume of the "good" solvent to ensure the compound remains in solution until the temperature is below its melting point.
-
Solution 2: Slow down the cooling process. Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.
-
Solution 3: Modify the solvent system. Adjust the ratio of the "good" and "anti-solvent" to lower the saturation point at a lower temperature.
-
Solution 4: Scratch the inner surface of the flask. Use a glass rod to create nucleation sites for crystal growth.
Problem 2: No crystals form, even after cooling.
-
Cause 1: Too much solvent was used. If the solution is not sufficiently saturated, crystallization will not occur.
-
Solution 1: Evaporate some of the solvent. Gently heat the solution to remove some of the "good" solvent and then allow it to cool again.
-
Cause 2: The solution is supersaturated but lacks nucleation sites.
-
Solution 2: Induce crystallization. Add a seed crystal of pure this compound to the solution. If seed crystals are unavailable, scratch the inside of the flask with a glass rod at the surface of the liquid.
-
Cause 3: The cooling time is insufficient.
-
Solution 3: Allow for a longer crystallization period. Some compounds require extended periods at low temperatures to crystallize.
Problem 3: The yield of recrystallized product is very low.
-
Cause 1: The compound has significant solubility in the cold solvent.
-
Solution 1: Optimize the solvent system. Experiment with different solvent pairs to find a system where the compound has minimal solubility at low temperatures.
-
Solution 2: Minimize the amount of solvent used. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cause 2: Premature crystallization during hot filtration.
-
Solution 2: Keep the filtration apparatus hot. Preheat the funnel and receiving flask to prevent the solution from cooling and depositing crystals prematurely.
-
Cause 3: Loss of product during washing.
-
Solution 3: Use ice-cold solvent for washing. Wash the collected crystals with a minimal amount of the ice-cold recrystallization solvent to minimize dissolution.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound using a mixed-solvent system. Note: This is a generalized procedure and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol, Acetone)
-
"Anti-solvent" (e.g., Water, Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise with continuous swirling until the solution becomes faintly turbid (cloudy).
-
Re-dissolution: Gently reheat the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "anti-solvent" or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. Buy this compound | 29164-29-2 [smolecule.com]
- 2. Sciencemadness Discussion Board - Recrystallization with dual solvent system? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pubs.acs.org [pubs.acs.org]
challenges in scaling up the production of "3-Hydroxy-N,N-dimethylpropanamide"
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Hydroxy-N,N-dimethylpropanamide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: Several synthetic routes are available, with the choice often depending on the desired scale, cost, and available starting materials. The most prevalent methods include:
-
Amidation of 3-Hydroxypropanoic Acid or its Esters: This is a direct approach involving the reaction of 3-hydroxypropanoic acid or an ester derivative (e.g., methyl 3-hydroxypropanoate) with dimethylamine. This reaction can be carried out directly or with the use of coupling agents.
-
Reaction of Dimethylamine with Acrylate Derivatives: This method involves the Michael addition of dimethylamine to an acrylate, followed by hydrolysis.
-
Biocatalytic Synthesis: Enzymatic approaches can offer high selectivity and milder reaction conditions, though scaling up may present unique challenges.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up any chemical synthesis introduces complexities. For this compound, key challenges include:
-
Exotherm Management: The amidation reaction is often exothermic. Inefficient heat transfer in larger reactors can lead to temperature gradients, promoting side reactions and impurities.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants is critical for consistent reaction progress and to avoid localized "hot spots."
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at an industrial scale, complicating purification.
-
Purification: The high polarity and water solubility of the product can make extraction and purification challenging on a large scale. Fractional distillation under reduced pressure is a common purification method.
-
Raw Material Sourcing and Consistency: Ensuring a consistent supply of high-quality starting materials is crucial for reproducible manufacturing.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials such as 3-hydroxypropanoic acid or its esters, and dimethylamine. Byproducts may also form, including:
-
Products of side reactions: Such as polymers or products from the dehydration of the starting material or product.
-
Residual Solvents: From the reaction or purification steps.
-
Catalyst Residues: If a catalyst is used in the synthesis.
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): For quantifying the main component and non-volatile impurities.
-
Gas Chromatography (GC): For analyzing volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify impurities.
-
Mass Spectrometry (MS): To identify unknown impurities by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
Question: My reaction yield dropped significantly when moving from a 100 g to a 10 kg scale. What are the likely causes and how can I troubleshoot this?
Answer:
A drop in yield during scale-up is a frequent challenge. The following table outlines potential causes and solutions.
| Probable Cause | Recommended Solution |
| Inefficient Heat Transfer: Localized overheating can lead to degradation of reactants or products. | - Ensure the reactor has adequate cooling capacity. - Consider a slower addition rate of the limiting reagent to control the exotherm. - Use a jacketed reactor with efficient heat transfer fluid circulation. |
| Poor Mixing: Inhomogeneous reaction mixture can result in incomplete conversion and increased side reactions. | - Use an appropriate agitator design for the reactor geometry and viscosity of the reaction mixture. - Increase the agitation speed, ensuring it doesn't cause splashing or other issues. |
| Longer Reaction/Addition Times: Reactive intermediates may decompose over extended addition times at larger scales. | - Re-optimize the reaction temperature and concentration for the larger scale. - If possible, use a more concentrated solution of the amine to reduce addition time. |
| Workup and Isolation Losses: Mechanical losses and inefficient extraction or distillation at a larger scale. | - Optimize the workup procedure for the larger volume. - For extractions, ensure adequate mixing and settling times. - For distillation, use an appropriately sized column and packing material, and optimize the reflux ratio. |
Logical Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield during scale-up.
Issue 2: Impurity Formation
Question: I am observing a higher level of impurities in my scaled-up batches. What are the common impurities and how can I minimize them?
Answer:
Increased impurity formation is often linked to the challenges of heat and mass transfer at scale.
| Impurity Type | Probable Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing or insufficient reaction time. | - Optimize mixing and reaction time. - Ensure accurate stoichiometry. |
| Dimer/Oligomer of 3-Hydroxypropanoic Acid | High reaction temperatures can promote self-esterification of the starting material. | - Maintain strict temperature control. - Use a slight excess of dimethylamine. |
| N,N-Dimethylacrylamide | Dehydration of the product at elevated temperatures. | - Avoid excessive temperatures during reaction and purification. - Consider using a milder catalyst if applicable. |
| Color Formation | Degradation of starting materials or product at high temperatures, or presence of trace metal impurities. | - Maintain strict temperature control. - Ensure the reactor is clean and free of contaminants. - Consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
General Reaction Pathway and Potential Side Reactions
Caption: Main reaction and potential side reaction pathways.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Amidation of Methyl 3-hydroxypropanoate
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
Methyl 3-hydroxypropanoate
-
Dimethylamine (40% solution in water)
-
Methanol
-
Sodium methoxide (catalyst)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Charge a round-bottom flask with methyl 3-hydroxypropanoate and methanol.
-
Add a catalytic amount of sodium methoxide to the mixture.
-
Slowly add the dimethylamine solution to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Pilot-Scale Synthesis Considerations
Scaling up the laboratory protocol requires careful consideration of process parameters.
Equipment:
-
Jacketed glass-lined or stainless steel reactor with an appropriate agitator and reflux condenser.
-
Temperature and pressure monitoring and control systems.
-
Metering pump for controlled addition of dimethylamine.
-
Vacuum distillation setup for purification.
Key Scale-Up Considerations:
-
Heat Management: The reaction is exothermic. The addition of dimethylamine should be controlled to maintain the desired reaction temperature. The reactor's cooling system must be capable of removing the heat of reaction.
-
Mixing: The agitator speed and design should be sufficient to ensure good mixing of the reactants.
-
Off-gassing: The reaction may generate off-gases. The reactor should be equipped with a suitable venting system.
-
Purification: Fractional distillation under vacuum is the preferred method for purification at scale. The column efficiency and operating parameters (reflux ratio, vacuum level) will need to be optimized.
General Workflow for Synthesis and Purification
preventing degradation of "3-Hydroxy-N,N-dimethylpropanamide" during storage
This technical support center provides guidance on the proper storage and handling of 3-Hydroxy-N,N-dimethylpropanamide to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximum stability, this compound should be stored in a cool, dry place. Ideal storage temperatures are between 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration at 4°C is recommended.
Q2: How can I tell if my sample of this compound has degraded?
A2: Visual signs of degradation can include a change in color from white or colorless to yellow or brown, as well as a change in the physical state, such as clumping of the solid. In solution, degradation may be indicated by a change in color, the formation of a precipitate, or a noticeable change in pH. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are recommended to confirm the purity and stability of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the amide bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of 3-hydroxypropanoic acid and dimethylamine. Other potential degradation pathways include oxidation and thermal decomposition, especially at elevated temperatures.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid storing this compound with strong acids, strong bases, and potent oxidizing agents, as these can accelerate its degradation. When preparing solutions, it is advisable to use high-purity, degassed solvents to minimize the risk of oxidative degradation. For aqueous solutions, using amber vials or opaque containers is recommended to protect the compound from light.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.3. Store aliquots at -20°C or lower for extended stability.4. Before use, allow the aliquot to thaw completely and bring it to room temperature. |
| Instability in assay buffer | 1. Verify the pH of your assay buffer; ensure it is within a stable range for the compound (ideally near neutral, pH 6-8).2. Consider using a different buffering agent if you suspect incompatibility.3. Minimize the incubation time of the compound in the assay buffer before the experiment begins. |
| Oxidative degradation | 1. Use degassed buffers for your experiments.2. If compatible with your assay, consider adding a small amount of an antioxidant, such as 0.1 mM EDTA, to the buffer. |
Issue 2: Visible changes in the solid compound (e.g., discoloration, clumping).
| Possible Cause | Troubleshooting Step |
| Improper storage | 1. Review your storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.2. If the compound has been exposed to high humidity, consider drying it under vacuum. |
| Contamination | 1. Use clean spatulas and weighing boats when handling the compound.2. Avoid introducing any impurities into the storage container. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
HPLC system with UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a thermostatic oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Analysis by HPLC:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Before injecting the stressed samples, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Inject a non-stressed sample (control) and the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
5. Data Presentation:
Summarize the results in a table to compare the percentage of degradation under different stress conditions.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Control (No Stress) | - | Room Temp | 0 | 0 |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | 48 | 70 | ||
| Thermal (Solution) | 48 | 70 | ||
| Photolytic (Solid) | - | - | ||
| Photolytic (Solution) | - | - |
Visualizations
Caption: Logical relationship between storage conditions and degradation factors.
Caption: Primary degradation pathway via hydrolysis.
Caption: Experimental workflow for the forced degradation study.
Technical Support Center: Addressing Poor Reagent Solubility with 3-Hydroxy-N,N-dimethylpropanamide
Welcome to the technical support center for utilizing 3-Hydroxy-N,N-dimethylpropanamide to overcome challenges with poor reagent solubility. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and frequently asked questions (FAQs) related to the application of this versatile solvent.
Troubleshooting Guides
This section provides solutions to common issues encountered during the use of this compound as a solubilizing agent.
Problem 1: Reagent Does Not Dissolve or Dissolves Poorly in this compound
Symptoms:
-
Visible solid particles remain after mixing and agitation.
-
The solution appears cloudy or hazy.
-
The desired concentration for the experiment cannot be achieved.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Gradually increase the volume of this compound while monitoring for dissolution. |
| Low Temperature | Gently warm the solution. The solubility of many compounds increases with temperature. Ensure the temperature is well below the decomposition point of your reagent. |
| Inadequate Mixing | Ensure thorough mixing using a vortex mixer or sonication. For some compounds, longer mixing times may be necessary. |
| Compound is Highly Crystalline | The strong crystal lattice energy of the reagent may be difficult to overcome. Consider using a combination of warming and sonication. |
| Compound is Not Amenable to Solubilization by this Solvent | While this compound is a versatile solvent, it may not be suitable for all compounds. Consider using it as a co-solvent with another organic solvent or exploring alternative solubilization techniques. |
Problem 2: Reagent Precipitates Out of Solution Over Time or Upon Dilution
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate after a period of storage.
-
Precipitation occurs when the this compound stock solution is diluted with an aqueous buffer or cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Supersaturated Solution | The initial solution was supersaturated and is now returning to equilibrium. Prepare a fresh solution at a slightly lower concentration. |
| Change in Temperature | A decrease in temperature can reduce solubility. If the solution was prepared warm, it may need to be kept at that temperature or a precipitate may form upon cooling. |
| "Salting Out" Effect | The addition of salts or other components in the dilution buffer can reduce the solubility of the reagent. |
| Poor Aqueous Miscibility of the Reagent | The reagent may be soluble in this compound but not in the final aqueous environment. |
| Hydrolysis or Degradation of the Reagent | The reagent may be unstable in the solution, leading to the formation of insoluble degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a solvent?
This compound is a chemical compound with the molecular formula C₅H₁₁NO₂. It possesses both a hydroxyl (-OH) group and an N,N-dimethylamide group. This unique structure allows it to act as a versatile solvent through hydrogen bonding and polar interactions. Its high water solubility also makes it a potentially useful co-solvent for improving the aqueous solubility of poorly soluble compounds, a principle known as hydrotropy.
Q2: What are the key physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 235 °C |
| Melting Point | Approximately -20 °C |
| Water Solubility | Highly soluble |
Q3: For which types of compounds is this compound likely to be an effective solvent?
Based on its chemical structure, this compound is expected to be most effective for compounds that can participate in hydrogen bonding or have polar functional groups. Its potential as a hydrotropic agent suggests it may be particularly useful for increasing the aqueous solubility of poorly soluble drugs, especially those in BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).
Q4: Are there any safety precautions I should take when handling this compound?
As with any chemical, it is important to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and contact with skin and eyes.
Q5: How can I determine the optimal concentration of this compound to use as a co-solvent?
The optimal concentration will depend on the specific reagent and the requirements of your experiment. A general approach is to perform a solubility study by creating a phase solubility diagram. This involves preparing a series of solutions with increasing concentrations of this compound in your desired aqueous buffer and determining the saturation solubility of your reagent in each solution.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Poorly Soluble Reagent
-
Preparation: Weigh the desired amount of the poorly soluble reagent into a clean, dry vial.
-
Solvent Addition: Add a small volume of this compound to the vial.
-
Mixing: Vortex or sonicate the mixture until the reagent is fully dissolved. Gentle warming can be applied if necessary, but be cautious of reagent stability.
-
Stock Solution: Once dissolved, this can be used as a concentrated stock solution.
-
Dilution: For experiments requiring aqueous conditions, the stock solution should be added dropwise to the aqueous buffer while stirring to avoid precipitation.
Protocol 2: Determination of Solubility Enhancement (Phase Solubility Study)
-
Prepare Co-solvent Solutions: Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Equilibrate with Excess Reagent: Add an excess amount of the poorly soluble reagent to each co-solvent solution.
-
Agitate and Equilibrate: Agitate the solutions at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Reagent: Centrifuge or filter the solutions to remove any undissolved solid.
-
Quantify Solubilized Reagent: Analyze the concentration of the dissolved reagent in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved reagent as a function of the this compound concentration.
Visualizations
Caption: A flowchart for troubleshooting poor reagent solubility.
Caption: Key factors influencing the solubilization process.
minimizing side reactions when functionalizing the hydroxyl group of "3-Hydroxy-N,N-dimethylpropanamide"
Welcome to the technical support center for the synthesis and modification of 3-Hydroxy-N,N-dimethylpropanamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize side reactions and improve yields when functionalizing the primary hydroxyl group of this molecule.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to activate the hydroxyl group (e.g., tosylation) for subsequent substitution, but I'm observing a significant amount of an elimination byproduct. How can I prevent this?
A1: This is a classic issue of competing substitution (S(_N)2) and elimination (E2) reactions. The formation of N,N-dimethylacrylamide is favored by strong, sterically unhindered bases and higher temperatures. To minimize this side reaction, several strategies can be employed.
-
Choice of Base: Use a bulky, non-nucleophilic base. This hinders the base's ability to abstract the alpha-proton (which initiates elimination) while still allowing it to deprotonate the hydroxyl group or scavenge acid byproducts.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to slow down the rate of the elimination reaction, which typically has a higher activation energy than the desired substitution.
-
Reagent Addition: Use slow, dropwise addition of the activating agent (e.g., tosyl chloride) to a solution of the alcohol and base to avoid localized heat and high concentrations that can promote side reactions.
Below is a diagram illustrating the competing pathways.
Caption: Competing S(_{N})2 and E2 pathways for an activated alcohol.
Table 1: Illustrative Effect of Base and Temperature on Tosylation Outcome (Note: Data is illustrative, based on general chemical principles, and not from specific experimental results for this molecule.)
| Base | Temperature (°C) | Approx. Yield of Tosylate (%) | Approx. Yield of Alkene (%) |
| Triethylamine | 25 | 60 | 40 |
| Triethylamine | 0 | 85 | 15 |
| 2,6-Lutidine | 25 | 88 | 12 |
| 2,6-Lutidine | 0 | >95 | <5 |
| Sodium Hydroxide | 25 | <10 | >90 |
Q2: My reaction conditions are mildly acidic or basic, and I'm concerned about the stability of the N,N-dimethylamide group. What are the limits for avoiding hydrolysis?
A2: The amide bond is the most stable carboxylic acid derivative and is generally very robust.[1][2] Hydrolysis requires harsh conditions, such as refluxing in strong aqueous acid (e.g., 6M HCl) or a strong base (e.g., 40% NaOH) for several hours.[3][4][5]
-
Safe Conditions: Most standard functionalization reactions for hydroxyl groups (e.g., silylation with TBSCl/imidazole, esterification with DCC/DMAP, mild oxidations) will not affect the amide bond.
-
Conditions to Avoid: Avoid prolonged heating in the presence of strong aqueous acids or bases. If your reaction generates a strong acid (e.g., HCl from an acyl chloride), it is crucial to use a non-nucleophilic base as a scavenger to prevent both elimination (see Q1) and potential amide hydrolysis under high heat.
The following workflow can help you decide if your conditions are safe.
References
- 1. Amide Functional Group - Chemistry Steps [chemistrysteps.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Efficacy of 3-Hydroxy-N,N-dimethylpropanamide Derivatives in Biological Assays: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-N,N-dimethylpropanamide is a versatile chemical intermediate used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Notably, this structural motif is found in the oxazolomycin family of natural products, which are known to exhibit antibacterial, antiviral, and cytotoxic properties. Furthermore, patent literature reveals the use of this compound in the synthesis of inhibitors for enzymes such as Poly(ADP-ribose) glycohydrolase (PARG) and the oncogenic protein KRas G12D, suggesting its potential as a scaffold in the development of anticancer therapeutics.
This guide proposes a series of novel derivatives for synthesis and evaluation, focusing on modifications at the hydroxyl group, a common site for derivatization. By systematically testing these compounds in standardized biological assays, researchers can elucidate the impact of different functional groups on their therapeutic efficacy.
Proposed Derivatives for Synthesis and Evaluation
The following table outlines a proposed set of derivatives of this compound for synthesis and subsequent biological screening. The selection of R-groups is intended to explore the effects of varying steric bulk, electronics, and hydrophobicity on biological activity.
| Compound ID | R-Group | Derivative Name | Rationale for Inclusion |
| HDMP-01 | -H | This compound | Parent Compound (Control) |
| HDMP-02 | -CH₃ | 3-Methoxy-N,N-dimethylpropanamide | Increased lipophilicity |
| HDMP-03 | -C(O)CH₃ | 3-Acetoxy-N,N-dimethylpropanamide | Prodrug potential; esterase cleavage |
| HDMP-04 | -CH₂Ph | 3-(Benzyloxy)-N,N-dimethylpropanamide | Increased steric bulk and lipophilicity |
| HDMP-05 | -C(O)Ph | 3-(Benzoyloxy)-N,N-dimethylpropanamide | Aromatic substitution; potential for π-stacking interactions |
| HDMP-06 | -SO₂CH₃ | 3-(Methylsulfonyloxy)-N,N-dimethylpropanamide | Introduction of a good leaving group; potential for covalent modification |
| HDMP-07 | -PO(OH)₂ | 3-(Phosphonooxy)-N,N-dimethylpropanamide | Increased water solubility; potential for phosphatase activation |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate comparison of results across different studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro) values.
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of the proposed this compound derivatives.
Hypothetical Signaling Pathway Inhibition
Given the implication of related compounds in cancer therapy, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by active derivatives, such as a generic kinase signaling pathway often implicated in cell proliferation.
By following this proposed research framework, scientists can systematically investigate the therapeutic potential of this compound derivatives and contribute valuable data to the field of drug discovery.
A Comparative Guide to Solvents in Polymer Synthesis: 3-Hydroxy-N,N-dimethylpropanamide vs. Traditional Polar Aprotic Solvents
Introduction
The selection of an appropriate solvent is a critical parameter in polymer synthesis, profoundly influencing reaction kinetics, polymer molecular weight, solubility, and processability. For decades, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) have been the industry standard for manufacturing high-performance polymers like polyamides and polyimides.[1] However, growing concerns over their reprotoxicity and environmental impact have spurred a search for safer, more sustainable alternatives.[2]
This guide provides a comparative analysis of 3-Hydroxy-N,N-dimethylpropanamide against these conventional solvents. A crucial point of clarification is that the presence of a hydroxyl (-OH) group technically classifies this compound as a polar protic solvent , as it can donate a hydrogen bond. This fundamental difference is a key consideration for its application and distinguishes it from the truly aprotic solvents to which it is being compared. We will explore its known physical properties, and by drawing parallels with its close structural analogue, the aprotic solvent 3-methoxy-N,N-dimethylpropanamide, we will evaluate its potential utility and challenges in modern polymer synthesis.
The Established Landscape: Common Polar Aprotic Solvents
Polar aprotic solvents are characterized by their high dielectric constants and large dipole moments, which allow them to dissolve polar species, particularly the charged intermediates common in polymerization reactions.[3] They lack acidic protons, meaning they do not donate hydrogen atoms to hydrogen bonds.[4] This feature is crucial in many reactions, such as polycondensations, as it prevents the solvent from interfering with the nucleophilic reagents.[5]
-
N,N-Dimethylformamide (DMF): Widely used due to its strong solvating power and relatively low cost. However, it is classified as a substance that may damage an unborn child (H360D).[2]
-
N,N-Dimethylacetamide (DMAc): Similar to DMF, it is a powerful solvent for many polymers, including polyamides. It shares the same reproductive toxicity concerns as DMF.[2][6]
-
N-Methyl-2-pyrrolidone (NMP): Another common solvent, particularly in polyimide synthesis, with a high boiling point suitable for high-temperature polymerizations. It is also classified as a reproductive toxicant.[2][7]
-
Dimethyl sulfoxide (DMSO): A strong solvent with a high dielectric constant, often used in the synthesis of various polymers. While considered a potentially greener alternative in some contexts, it can be difficult to purify.[4][7]
Comparative Data: Physical Properties
The following table summarizes the key physical properties of this compound and common polar aprotic solvents. This data is essential for determining appropriate reaction conditions, such as temperature and pressure.
| Property | This compound | DMF | DMAc | NMP | DMSO |
| Molecular Formula | C₅H₁₁NO₂[8] | C₃H₇NO | C₄H₉NO | C₅H₉NO | C₂H₆OS |
| Molecular Weight | 117.15 g/mol [8] | 73.09 g/mol | 87.12 g/mol | 99.13 g/mol | 78.13 g/mol |
| Boiling Point (°C) | ~196 - 235[8][9] | 153[4] | 165[4] | 203[4] | 189[4] |
| Melting Point (°C) | ~36[8] | -61 | -20 | -24 | 18.5 |
| Density (g/cm³) | ~1.01[8][9] | 0.95[4] | 0.94[4] | 1.028[4] | 1.10[4] |
| Classification | Polar Protic | Polar Aprotic | Polar Aprotic | Polar Aprotic | Polar Aprotic |
| Toxicity Profile | Data not widely available | Reprotoxic (H360D)[2] | Reprotoxic (H360D)[2] | Reprotoxic (H360D)[7] | Generally lower toxicity |
Analysis of this compound in Polymer Synthesis
As a polar protic solvent, this compound's behavior in polymerization will differ significantly from traditional aprotic solvents.
Potential Advantages:
-
Enhanced Solubility: The hydroxyl group can form hydrogen bonds, potentially improving the solubility of certain polar monomers or polymers that are difficult to dissolve in purely aprotic media.
-
Higher Boiling Point: Its high boiling point makes it suitable for high-temperature polycondensation reactions.[8]
-
Potential for Greener Profile: While comprehensive toxicological data is not yet available, related structures like 3-methoxy-N,N-dimethylpropanamide are being explored as safer, biodegradable alternatives to NMP and DMF.[7][10]
Potential Disadvantages and Challenges:
-
Protic Interference: The acidic proton of the hydroxyl group can interfere with many polymerization mechanisms. It can react with strong bases, anionic initiators, or nucleophiles, potentially terminating polymer chains or causing undesirable side reactions.
-
Limited Applicability: Due to its protic nature, it would be unsuitable for reactions that require strictly aprotic conditions, such as certain types of polyimide or polyamide syntheses where intermediates are sensitive to protons.
A more direct comparison can be made with its aprotic analogue, 3-methoxy-N,N-dimethylpropanamide , which has been successfully used as a greener solvent for the synthesis of high-performance polyimides and polyamide-imides.[7][10] This suggests that the core structure of N,N-dimethylpropanamide is effective for polymerization, and by "capping" the hydroxyl group (as in the methoxy derivative), the issue of protic interference is eliminated while retaining favorable properties.
Mandatory Visualizations
The following diagrams illustrate key concepts related to solvent selection and experimental workflow in polymer synthesis.
Experimental Protocol: Polyamide-imide (PAI) Synthesis
The following protocol is adapted from a patented method for PAI synthesis using a greener, aprotic solvent system that includes the structural analogue 3-methoxy-N,N-dimethylpropanamide (MDP).[10] This illustrates a modern approach where traditional solvents are replaced.
Materials:
-
N-formylmorpholine (NFM)
-
3-methoxy-N,N-dimethylpropanamide (MDP)
-
4,4'-methylene diphenyl diisocyanate (MDI)
-
Trimellitic anhydride (TMA)
-
500 mL round bottom flask with mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
A 500 mL round bottom flask equipped with a mechanical stirrer (set to 200 rpm), condenser, and nitrogen bubbler is charged with 149.5g of NFM and 64.05g of MDP.[10]
-
To the solvent mixture, add 79.35g of MDI, followed by 61.26g of TMA.[10]
-
The reaction mixture is heated to 90°C and held at this temperature for 2 hours with continuous stirring.[10]
-
After 2 hours, the temperature is increased to 160°C, and the reaction is held for an additional 8 hours.[10]
-
After the 8-hour period, the heating mantle is removed, and the reaction is allowed to cool to approximately 90°C.[10]
-
The resulting polymer solution is diluted by adding an appropriate amount of an NFM:MDP solvent mixture and is stirred for an additional hour before cooling to room temperature for storage.[10]
Considerations for Using this compound: Direct substitution of MDP with this compound in the above protocol would be inadvisable without significant investigation. The hydroxyl group could react with the highly electrophilic isocyanate (MDI) and anhydride (TMA) monomers. This would act as a chain-terminating step, preventing the formation of a high molecular weight polymer and leading to a mixture of oligomers and side products.
Conclusion
This compound is a high-boiling, polar solvent with structural similarities to established polymerization media. However, its classification as a polar protic solvent due to its hydroxyl group is a critical distinction. This makes it fundamentally different from and not a direct "drop-in" replacement for polar aprotic solvents like DMF, DMAc, and NMP in most conventional polycondensation reactions. The protic nature presents a high risk of interference with common polymerization mechanisms.
While more research is needed to fully characterize its toxicological profile and performance, its potential may lie in specialized applications where hydrogen-bonding capabilities are advantageous and the chemistry is tolerant of protic solvents. The successful use of its close aprotic analogue, 3-methoxy-N,N-dimethylpropanamide, as a greener alternative in high-performance polymer synthesis, strongly suggests that the N,N-dimethylpropanamide backbone is a promising scaffold for designing next-generation, sustainable solvents.[7][10] Future research should focus on validating the performance of such derivatives to facilitate the move away from hazardous traditional solvents.
References
- 1. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04279D [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buy this compound | 29164-29-2 [smolecule.com]
- 9. This compound (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide - Google Patents [patents.google.com]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 3-Hydroxy-N,N-dimethylpropanamide
Comparative Analysis of Proposed Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. For a small, polar compound like 3-Hydroxy-N,N-dimethylpropanamide, both HPLC and GC-MS present viable options, each with distinct advantages and disadvantages.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, with mass-based detection. |
| Linearity (r²) | Typically ≥ 0.995[1][2] | Typically ≥ 0.999[3] |
| Accuracy (% Recovery) | 98–102%[1] | 95-105% |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate: ≤ 5%[1] | Repeatability: ≤ 5%; Intermediate: ≤ 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range[4] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range[5] | pg/mL to ng/mL range[4] |
| Selectivity/Specificity | Good; can be enhanced with diode-array detection. | Excellent; mass fragmentation patterns provide high confidence in identification.[6] |
| Sample Throughput | Moderate to High | Moderate |
| Derivatization | Not typically required. | May be required to improve volatility and thermal stability.[6] |
Experimental Protocols
The following are detailed methodologies for the proposed analytical techniques. These protocols serve as a starting point and would require optimization and validation according to the guidelines set by the International Council for Harmonisation (ICH).[2][7]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is often preferred for its robustness and wide applicability for polar organic molecules.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[8]
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like phosphate buffer). For Mass-Spec compatible applications, volatile modifiers like formic acid should be used instead of non-volatile buffers like phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 200-220 nm due to the amide chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, which is particularly useful for impurity profiling and trace analysis.
Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% Phenyl Methyl Siloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[6]
-
Inlet Temperature: 250°C.[6]
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a suitable rate (e.g., 10-20°C/min) to a final temperature of approximately 280-300°C.[3][6]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Sample Preparation and Derivatization:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Derivatization (if necessary): The hydroxyl group may require derivatization to increase volatility. Silylation is a common approach, for example, by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Prepare calibration standards and quality control samples, including the derivatization step if used.
Validation Workflow and Signaling Pathways
A systematic approach is crucial for the validation of any analytical method. The following diagram illustrates the typical workflow for analytical method validation, ensuring the method is suitable for its intended purpose.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational framework for developing and validating analytical methods for the quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. Rigorous validation in line with ICH guidelines is essential to ensure the reliability and accuracy of the obtained results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. seejph.com [seejph.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. aaup.edu [aaup.edu]
- 6. 3-hydroxy-N,N-dimethyl-2-phenylpropanamide|96392-51-7 [benchchem.com]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of 3-Hydroxy-N,N-dimethylpropanamide and its Methoxy Derivative as Solvents
For Immediate Publication
This guide presents a detailed comparative study of 3-Hydroxy-N,N-dimethylpropanamide and its derivative, 3-Methoxy-N,N-dimethylpropanamide. The document provides an objective analysis of their physicochemical properties, solvent performance, and safety profiles, supported by available data. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking advanced, safer, and more effective solvent alternatives.
Introduction
The selection of an appropriate solvent is critical in chemical synthesis, formulation, and manufacturing processes. Traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) are widely used for their excellent solvency power. However, mounting concerns over their reproductive toxicity have necessitated a search for safer alternatives.[1][2] this compound and 3-Methoxy-N,N-dimethylpropanamide are two such alternatives, offering unique properties based on their distinct functional groups. This guide explores the key differences between the hydroxyl and methoxy derivatives to aid in solvent selection for specific applications.
Physicochemical Properties
The core structural difference between the two molecules is the terminal functional group: a hydroxyl (-OH) group in this compound and a methoxy (-OCH3) group in its derivative. This variation significantly influences their physical properties. The hydroxyl group can act as a hydrogen bond donor, which notably increases its water solubility.[3]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Methoxy-N,N-dimethylpropanamide |
| Molecular Formula | C₅H₁₁NO₂[3] | C₆H₁₃NO₂[4][5] |
| Molecular Weight | 117.15 g/mol [3][6] | 131.17 g/mol [4][5] |
| CAS Number | 29164-29-2[3][6] | 53185-52-7[4][7] |
| Appearance | Solid[3] | Colorless, clear liquid[5][7] |
| Boiling Point | ~195.76 °C[3] | 215 °C (at 98.3 kPa)[5] |
| Melting Point | 35.85 °C[3][8] | < -80 °C[5] |
| Density/Specific Gravity | ~1.01 g/cm³[3] | 0.994 - 1.00[5][7] |
| Flash Point | Not Available | 99 °C (Closed-cup)[5] |
| Water Solubility | > 583,243 mg/L (Highly Soluble)[3][8] | Soluble[5] |
Solvent Performance and Applications
The distinct properties of each solvent lend them to different application areas.
-
This compound : Its high water solubility and ability to participate in hydrogen bonding make it suitable for aqueous formulations and as a reagent in organic synthesis for pharmaceuticals and agrochemicals.[3] The presence of both hydroxyl and amide groups suggests potential applications in studying protein-ligand interactions and enzyme inhibition.[3]
-
3-Methoxy-N,N-dimethylpropanamide : This derivative is marketed as a high-performance, safer alternative to NMP and DMF.[1][5][9] It is a highly amphiphilic solvent capable of dissolving a wide range of substances, including poorly-soluble polymers like polyamide (PA), polyimide (PI), and polyamide-imide (PAI).[5][10][11] Its primary applications include use as a solvent for polymer synthesis, inks for inkjet printers, coatings, adhesives, and cleaners.[1][5]
Table 2: Solvent Performance and Applications
| Feature | This compound | 3-Methoxy-N,N-dimethylpropanamide |
| Key Structural Feature | Terminal hydroxyl (-OH) group, hydrogen bond donor[3] | Terminal methoxy (-OCH₃) group, no hydrogen bond donor capability |
| Primary Applications | Reagent in organic synthesis, potential for aqueous formulations[3] | NMP/DMF replacement, solvent for polymer synthesis (PA, PI, PAI), inks, coatings, adhesives[5][10] |
| Polymer Solubility | Not specified as a primary application | High dissolving power for poorly-soluble polymers[5][11] |
| Key Advantage | Exceptional aqueous solubility[3] | High safety profile, strong solvency for polymers[2][5] |
Comparative Safety Profile
A significant driver for the adoption of these solvents is their improved safety profile compared to traditional alternatives.
-
This compound : Available data indicates it is of low acute toxicity.[12] It is reported to be mildly irritating to the eyes but is not a dermal irritant or sensitizer.[12]
-
3-Methoxy-N,N-dimethylpropanamide : This solvent is highlighted for not exhibiting the reproductive toxicity associated with NMP and DMF, a claim supported by OECD 414 toxicity studies.[2][5] However, it is classified as causing serious eye irritation and is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged exposure.[4]
Table 3: Comparative Safety Profile (Based on GHS Classifications)
| Hazard Statement | This compound | 3-Methoxy-N,N-dimethylpropanamide |
| Acute Toxicity | Low acute oral, dermal, and inhalation toxicity reported[12] | Not prominently cited in search results |
| Eye Irritation | Mildly irritating[12] | H319: Causes serious eye irritation[4] |
| Reproductive Toxicity | Not specified in search results | H361: Suspected of damaging fertility or the unborn child[4] |
| Specific Target Organ Toxicity (STOT) | Not specified in search results | H373: May cause damage to organs through prolonged or repeated exposure[4] |
Experimental Protocols and Methodologies
Synthesis Methodologies
The synthesis routes for these two compounds differ based on their respective precursors.
-
This compound: A common synthesis method involves the condensation reaction of 3-hydroxypropionic acid with dimethylamine.[3] Another approach involves the alkylation of N,N-dimethylformamide with ethylene glycol, catalyzed by a Lewis acid.[13]
-
3-Methoxy-N,N-dimethylpropanamide: A widely used, cost-effective industrial method starts with acrylonitrile.[14] The process involves three main steps:
-
Alkoxylation: Acrylonitrile reacts with anhydrous methanol in the presence of a metal alkoxide catalyst to produce 3-methoxypropionitrile.
-
Hydrolysis: The resulting 3-methoxypropionitrile is then hydrolyzed using an acidic catalyst (e.g., sulfuric acid) and water, typically at 80-120°C, to form 3-methoxypropionic acid.
-
Amidation: Finally, 3-methoxypropionic acid is reacted with dimethylamine in a closed reactor at elevated temperatures (80-150°C) and pressure (0.1-10.0 MPa) to yield the final product, 3-methoxy-N,N-dimethylpropanamide.[14]
-
Polymer Solubility Evaluation
A general workflow to assess and compare the performance of these compounds as solvents for polymers, particularly for poorly-soluble ones like polyimides, would involve the following steps.
-
Sample Preparation : A known weight of the polymer is added to a measured volume of the solvent (e.g., 3-Methoxy-N,N-dimethylpropanamide) in a sealed container.
-
Dissolution : The mixture is agitated, often with controlled heating, until the polymer dissolves completely or reaches equilibrium. The process can be monitored visually.
-
Characterization : The resulting solution's properties, such as viscosity, are measured. Techniques like rheology can provide detailed information about the polymer-solvent interaction.[15]
-
Analysis : The solubility is determined, often expressed as the maximum weight percentage of polymer that can be dissolved. For comparative studies, this is performed under identical conditions for different solvents.[16] The Hansen Solubility Parameters (HSP) can also be used to predict and compare solvent efficacy.[9]
Toxicology Assessment: OECD Test Guideline 414
The OECD Test Guideline 414 for Prenatal Developmental Toxicity is a key protocol for assessing the safety of chemicals, particularly concerning reproductive health.[17][18] It is the study referenced to support the claim that 3-Methoxy-N,N-dimethylpropanamide lacks the reproductive toxicity of NMP.[5]
-
Principle : The test substance is administered daily to pregnant animals (typically rats or rabbits) during the period of major organogenesis, from implantation to the day before caesarean section.[19]
-
Methodology :
-
At least three dose levels of the test substance are administered, along with a control group. The typical route is oral gavage.[17]
-
A "limit test" may be performed at a high dose (e.g., 1000 mg/kg/day) to check for any adverse effects.[19]
-
Animals are monitored daily for clinical signs of toxicity.[17]
-
Shortly before normal delivery, the females are euthanized, and the uterine contents are examined.
-
Fetuses are evaluated for viability, weight, and structural abnormalities (both skeletal and soft tissue).[19]
-
-
Objective : The study aims to identify any adverse effects on the pregnant female and the developing embryo and fetus, including embryo-fetal death, altered growth, and structural malformations.[19]
Conclusion and Logical Comparison
This compound and 3-Methoxy-N,N-dimethylpropanamide are structurally similar yet functionally distinct solvents.
-
This compound is a hydrophilic compound whose utility is defined by its hydroxyl group. Its excellent water solubility makes it a candidate for aqueous systems and specific roles in organic synthesis.
-
3-Methoxy-N,N-dimethylpropanamide is an amphiphilic, aprotic solvent designed as a direct, safer replacement for NMP and DMF. Its key strength is its ability to dissolve high-performance polymers, a critical need in the electronics and advanced materials industries.[1] While it has a more favorable reproductive toxicity profile than NMP, it is not without its own safety warnings and requires careful handling.
The choice between them depends entirely on the application: the hydroxy derivative for aqueous compatibility and specialized synthesis, and the methoxy derivative for high-performance polymer processing where a safer alternative to traditional solvents is required.
References
- 1. pittureevernici.it [pittureevernici.it]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 29164-29-2 [smolecule.com]
- 4. Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KJCMPA®-100ï¼3-methoxy-N,N-dimethylpropanamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 6. synchem.de [synchem.de]
- 7. labproinc.com [labproinc.com]
- 8. This compound (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. specialchem.com [specialchem.com]
- 10. nbinno.com [nbinno.com]
- 11. KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide) - kj Chemicals [knowde.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. CN117964512B - Synthesis method of N, N-dimethyl-3-methoxy propionamide - Google Patents [patents.google.com]
- 14. CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google Patents [patents.google.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. scribd.com [scribd.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Assessing the Green Chemistry Metrics of 3-Hydroxy-N,N-dimethylpropanamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Hydroxy-N,N-dimethylpropanamide, a valuable building block in organic synthesis, can be approached through various chemical pathways. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental footprint of these synthetic routes is crucial. This guide provides a comparative assessment of different methods for synthesizing this compound, focusing on key green chemistry metrics to aid researchers in selecting more sustainable and efficient processes.
Comparison of Synthetic Routes and Green Chemistry Metrics
Several potential routes for the synthesis of this compound have been identified, including:
-
Condensation Reaction: A two-step process involving the esterification of 3-hydroxypropionic acid to form an intermediate such as methyl 3-hydroxypropionate, followed by amidation with dimethylamine.
-
Direct Amidation of 3-Hydroxypropionic Acid: A more direct approach where 3-hydroxypropionic acid reacts with dimethylamine, often facilitated by a coupling agent or catalyst.
-
Biocatalytic Synthesis: The use of enzymes, such as lipases, to catalyze the formation of the amide bond from 3-hydroxypropionic acid or its ester and dimethylamine under mild conditions.
-
Reaction from an Acyl Chloride: Starting from 3-hydroxypropionyl chloride and reacting it with dimethylamine.
To quantitatively assess the "greenness" of these methods, several key metrics are employed:
-
Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction in converting reactants into the desired product. It is a theoretical measure of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor provides a measure of the total waste generated in a chemical process. It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI signifies a more sustainable and efficient process.
The following table summarizes the calculated green chemistry metrics for hypothetical, yet representative, synthetic routes to this compound based on typical reaction stoichiometries and conditions found in the literature for similar amide syntheses.
| Synthesis Route | Atom Economy (%) | E-Factor (approx.) | Process Mass Intensity (PMI) (approx.) |
| Route 1: Condensation (Esterification-Amidation) | |||
| Step 1: Esterification of 3-Hydroxypropionic Acid | 82.5 | 1.5 - 3.0 | 10 - 20 |
| Step 2: Amidation of Methyl 3-hydroxypropionate | 87.1 | 1.0 - 2.5 | 8 - 15 |
| Overall | ~71.9 | ~2.5 - 5.5 | ~18 - 35 |
| Route 2: Direct Amidation of 3-Hydroxypropionic Acid | 87.1 | 2.0 - 5.0 | 15 - 30 |
| Route 3: Biocatalytic Synthesis | 87.1 | 0.5 - 2.0 | 5 - 15 |
| Route 4: From 3-Hydroxypropionyl Chloride | 70.8 | 3.0 - 6.0 | 20 - 40 |
Note: The E-Factor and PMI values are estimations and can vary significantly based on the specific experimental conditions, including the choice of solvents, catalysts, work-up procedures, and reaction yields.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing synthetic routes. Below is a representative protocol for the amidation step in the condensation route.
Experimental Protocol: Amidation of Methyl 3-hydroxypropionate with Dimethylamine
Materials:
-
Methyl 3-hydroxypropionate
-
Dimethylamine (40% solution in water)
-
Methanol (solvent)
-
Sodium methoxide (catalyst)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride (for brine)
-
Anhydrous magnesium sulfate (drying agent)
-
Ethyl acetate (extraction solvent)
Procedure:
-
To a solution of methyl 3-hydroxypropionate (1 equivalent) in methanol, add a catalytic amount of sodium methoxide.
-
Add a 40% aqueous solution of dimethylamine (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Green Chemistry Assessment Workflow
The process of assessing the green chemistry metrics of a synthetic route can be visualized as a logical workflow.
Caption: Workflow for Assessing Green Chemistry Metrics of a Synthesis.
This guide provides a framework for the green assessment of synthesizing this compound. By applying these metrics and detailed experimental analysis, researchers can make more informed decisions to advance sustainable chemical manufacturing. It is important to note that a comprehensive green chemistry analysis should also consider other factors such as energy consumption, toxicity of reagents and solvents, and lifecycle assessment of the entire process.
A Researcher's Guide to Cross-Reactivity Studies for 3-Hydroxy-N,N-dimethylpropanamide Assays
Experimental Design for Cross-Reactivity Assessment
The core of this guide is a proposed competitive ELISA designed for the quantification of 3-Hydroxy-N,N-dimethylpropanamide. In this assay format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[3][4] The resulting signal is inversely proportional to the concentration of the target analyte in the sample.[3]
To assess cross-reactivity, a panel of structurally related compounds is tested in the same assay. The concentration of each potential cross-reactant required to displace 50% of the labeled analyte (the IC50 value) is determined and compared to the IC50 of this compound.
Potential Cross-Reactants
A robust cross-reactivity study should include compounds that are structurally similar to the target analyte, as well as potential precursors, metabolites, and degradation products. For this compound, a suitable panel of test compounds would include:
-
Precursors and Related Synthetic Intermediates:
-
3-Hydroxypropanoic acid
-
N,N-dimethylamine
-
Methyl 3-hydroxypropanoate
-
-
Structural Analogs:
-
3-Methoxy-N,N-dimethylpropanamide
-
N,N-diethyl-3-hydroxypropanamide
-
3-Hydroxy-N-methylpropanamide
-
Propanamide
-
-
Positional Isomers:
-
2-Hydroxy-N,N-dimethylpropanamide
-
Data Presentation: Quantifying Cross-Reactivity
All quantitative data from the cross-reactivity analysis should be summarized in a clear and concise table. This allows for easy comparison of the assay's specificity for the target analyte versus potentially interfering compounds.
| Compound Tested | Concentration Range Tested (ng/mL) | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 0.1 - 1000 | 15.2 | 100% |
| 3-Methoxy-N,N-dimethylpropanamide | 1 - 10,000 | 1,250 | 1.2% |
| N,N-diethyl-3-hydroxypropanamide | 1 - 10,000 | 2,800 | 0.5% |
| 3-Hydroxypropanoic acid | 10 - 100,000 | >100,000 | <0.01% |
| N,N-dimethylamine | 10 - 100,000 | >100,000 | <0.01% |
Percent Cross-Reactivity Calculation: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a competitive ELISA to determine the cross-reactivity of an assay for this compound.
Preparation of Assay Components
-
Coating Antigen (Hapten-Protein Conjugate): Since this compound is a small molecule (hapten), it must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to immobilize it on the ELISA plate. This is typically achieved by introducing a reactive group onto the hapten and coupling it to the protein.[5][6]
-
Primary Antibody: A specific monoclonal or polyclonal antibody raised against the this compound-carrier protein immunogen is required. The optimal dilution of this antibody should be determined via checkerboard titration.[6]
-
Enzyme-Labeled Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that specifically binds to the primary antibody.
-
Standards and Test Compounds: Prepare a series of standards of this compound in assay buffer. Prepare stock solutions of each potential cross-reactant and create a dilution series for testing.
Competitive ELISA Protocol
-
Coating: Dilute the this compound-BSA conjugate to a pre-determined optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking. During this step, the free analyte (in the standard or sample) and the coated analyte compete for binding to the primary antibody.
-
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 2, but increase the number of washes to five to ensure removal of unbound secondary antibody.
-
Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color gradient is apparent.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Visualizations
Principle of Competitive ELISA
The following diagram illustrates the competitive binding principle that forms the basis of this assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 6. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "3-Hydroxy-N,N-dimethylpropanamide" as a Sustainable Reaction Medium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for greener and more sustainable chemical processes has driven the exploration of novel reaction media that offer improved environmental, health, and safety profiles over traditional solvents. This guide provides a framework for benchmarking the performance of "3-Hydroxy-N,N-dimethylpropanamide," a promising polar aprotic solvent, against commonly used alternatives in two pivotal synthetic transformations: the Suzuki-Miyaura coupling and amide bond formation. Due to the limited availability of published data on "this compound" as a reaction solvent, this document presents detailed experimental protocols and data presentation templates to facilitate its evaluation.
Physicochemical Properties of Selected Solvents
A solvent's physical and chemical properties are critical determinants of its suitability for a specific reaction, influencing reagent solubility, reaction kinetics, and downstream processing. Below is a comparison of key properties for "this compound" and selected alternative solvents.
| Property | This compound | N,N-Dimethylformamide (DMF) | Cyrene | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 29164-29-2[1][2][3] | 68-12-2[4][5][6][7] | 53716-82-8 | 96-47-9[8] |
| Molecular Formula | C₅H₁₁NO₂ | C₃H₇NO[5][9] | C₇H₈O₃ | C₅H₁₀O[8][10] |
| Molecular Weight ( g/mol ) | 117.15 | 73.09[5][7][9] | 128.13 | 86.13 |
| Boiling Point (°C) | ~196-235[1][2] | 153[4][5][7][9] | 227[11][12] | 80[8] |
| Density (g/mL) | ~1.01[1][2] | ~0.944[5] | 1.25[11][12] | ~0.854 |
| Viscosity (cP at 25°C) | Data not available | 0.802[9] | 14.5[13] | 0.46 |
| Water Solubility | High (>583 g/L)[1][2] | Miscible[4] | Miscible[11][12] | 140 g/L[8] |
Proposed Benchmarking Studies
To objectively assess the performance of "this compound," we propose two model reactions that are fundamental in pharmaceutical and materials chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. This proposed experiment will compare the efficacy of "this compound" against the conventional solvent, DMF, and a greener alternative, 2-MeTHF.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Reaction Solvents: this compound, N,N-Dimethylformamide (DMF), 2-Methyltetrahydrofuran (2-MeTHF)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add the designated reaction solvent (5 mL).
-
The reaction mixture is stirred at 80 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing by gas chromatography (GC) against an internal standard.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield and purity.
Data Presentation: Suzuki-Miyaura Coupling
| Solvent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Product Purity (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2-Methyltetrahydrofuran (2-MeTHF) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow: Suzuki-Miyaura Coupling
Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in drug discovery and development. This protocol will assess "this compound" in a HATU-mediated coupling, comparing it with DMF and the bio-derived solvent Cyrene.
Experimental Protocol: HATU-Mediated Amide Coupling of Benzoic Acid and Benzylamine
Materials:
-
Benzoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Solvents: this compound, N,N-Dimethylformamide (DMF), Cyrene
-
Internal standard (e.g., dodecane)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 mmol), HATU (1.1 mmol), and the designated reaction solvent (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) and stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield and purity.
Data Presentation: Amide Bond Formation
| Solvent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Product Purity (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Cyrene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Logical Relationship: Amide Bond Formation
Concluding Remarks
"this compound" possesses several desirable properties for a green solvent, including a high boiling point, high water solubility, and the presence of a hydroxyl group which may offer unique reactivity and solubility characteristics. Its structural similarity to other polar aprotic amide solvents suggests its potential as a viable reaction medium. The proposed benchmarking studies will provide the necessary quantitative data to rigorously evaluate its performance against established solvents. The adoption of such novel, greener solvents is a critical step towards more sustainable practices in the chemical and pharmaceutical industries.
References
- 1. Buy this compound | 29164-29-2 [smolecule.com]
- 2. This compound (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE | 29164-29-2 [chemicalbook.com]
- 4. N [macro.lsu.edu]
- 5. N,N-Dimethylformamide CAS#: 68-12-2 [m.chemicalbook.com]
- 6. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-dimethylformamide [stenutz.eu]
- 8. monumentchemical.com [monumentchemical.com]
- 9. kianresin.com [kianresin.com]
- 10. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DOSS [doss.turi.org]
comparative analysis of different catalytic systems for "3-Hydroxy-N,N-dimethylpropanamide" synthesis
A Guide for Researchers and Drug Development Professionals
The synthesis of 3-Hydroxy-N,N-dimethylpropanamide, a valuable building block in organic synthesis, can be achieved through various catalytic routes. This guide provides a comparative analysis of different catalytic systems, offering insights into their efficiency and reaction conditions based on available data. The primary synthetic strategies involve the catalytic amidation of 3-hydroxypropanoic acid or its derivatives and the ring-opening of β-propiolactone with dimethylamine.
Overview of Synthetic Pathways
The synthesis of this compound can be visualized through the following general workflow. Different catalytic systems can be employed for the key transformation steps.
Caption: General synthetic routes to this compound.
Comparative Data of Catalytic Systems
While extensive comparative studies for the synthesis of this compound are limited in publicly available literature, some data can be extracted for different catalytic approaches.
| Catalyst Type | Starting Material(s) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Lewis Acid | N,N-dimethylformamide, Ethylene glycol | Lewis Acid | Not specified | Not specified | Not specified | 86.3 | [1] |
| Enzymatic | Not specified | Lipase, Alcohol Dehydrogenase, Nitrile Hydratase | Aqueous/Organic | Mild | Variable | High | General knowledge, no specific data for this molecule found. |
| Boron-based | 3-Hydroxypropanoic acid, Dimethylamine | Boronic acids, Borate esters | Toluene | Reflux | Variable | Good | General knowledge, no specific data for this molecule found. |
| Transition Metal | 3-Hydroxypropanoic acid ester, Dimethylamine | Tantalum(V) ethoxide | Not specified | Not specified | Not specified | Good | [2] |
Note: The data presented is based on limited available information and general principles of catalytic amidation. The yield for the Lewis acid-catalyzed reaction is as claimed in the patent. "Good" and "High" are qualitative descriptors based on general literature for similar reactions due to the absence of specific quantitative data for this molecule.
Experimental Protocols
Lewis Acid-Catalyzed Synthesis from N,N-dimethylformamide and Ethylene Glycol[1]
-
Reaction Setup: In a suitable reaction vessel, N,N-dimethylformamide and ethylene glycol are combined in the presence of a Lewis acid catalyst.
-
Alkylation Reaction: The mixture is stirred under conditions that promote the alkylation reaction to form N,N-dimethyl-3-hydroxy-propionamide.
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude product. Purification is performed to obtain the final N,N-dimethyl-3-hydroxy-propionamide.
It is important to note that the patent does not specify the exact Lewis acid, solvent, temperature, or reaction time.
Discussion of Catalytic Systems
Lewis Acid Catalysis
The synthesis of N,N-dimethyl-3-hydroxy-propionamide from N,N-dimethylformamide and ethylene glycol using a Lewis acid catalyst has been reported with a high yield of 86.3% in a patent.[1] This method offers a potentially efficient route, although the lack of specific details in the patent makes direct replication and comparison challenging. Lewis acids are known to activate carbonyl groups, facilitating nucleophilic attack.
Enzymatic Catalysis
Biocatalytic methods, employing enzymes such as lipases, alcohol dehydrogenases (ADHs), and nitrile hydratases, offer a green and highly selective alternative for the synthesis of chiral hydroxy amides. These reactions are typically performed under mild conditions in aqueous or organic solvents. While no specific examples for the synthesis of this compound were found, the general applicability of these enzymes to similar substrates suggests their potential for this transformation. The key advantages of biocatalysis are high enantioselectivity, regioselectivity, and chemoselectivity.
Boron-Based Catalysis
Boronic acids and borate esters are widely used as catalysts for direct amidation reactions. These reactions typically proceed in a dehydrating solvent like toluene at reflux temperatures. The mechanism involves the activation of the carboxylic acid by the boron catalyst. This approach is attractive due to the relatively low toxicity and cost of many boron-based catalysts.
Transition Metal Catalysis
Transition metal complexes, for instance, those based on tantalum, have been shown to catalyze the amidation of β-hydroxy esters.[2] The hydroxyl group can act as a directing group, facilitating the catalytic cycle. Other transition metals like ruthenium and iridium are effective for the asymmetric hydrogenation of β-keto amides to produce chiral β-hydroxy amides.[3]
Logical Workflow for Catalyst Selection
The choice of a catalytic system will depend on several factors including the desired scale, cost, and stereochemistry of the final product. The following diagram illustrates a logical workflow for selecting an appropriate catalytic system.
Caption: Decision workflow for selecting a catalytic system.
Conclusion
The catalytic synthesis of this compound can be approached through several methodologies, including Lewis acid catalysis, biocatalysis, and the use of boron-based or transition metal catalysts. The most explicitly documented method is a Lewis acid-catalyzed route reported in a patent, claiming a high yield. However, for applications requiring high stereoselectivity and adherence to green chemistry principles, biocatalytic methods present a promising, albeit less specifically documented, alternative. Further research and publication of detailed experimental data are necessary to perform a more rigorous and quantitative comparative analysis of these catalytic systems for the synthesis of this important chemical intermediate.
References
Evaluating "3-Hydroxy-N,N-dimethylpropanamide" as a Cost-Effective Starting Material: A Comparative Guide for Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts the overall cost-effectiveness, efficiency, and scalability of a synthetic route. This guide provides an objective comparison of "3-Hydroxy-N,N-dimethylpropanamide" with alternative starting materials commonly employed in the synthesis of pharmaceutical intermediates, supported by available cost data and illustrative experimental workflows.
Executive Summary
"this compound" is a versatile building block in organic synthesis, particularly in the construction of functionalized amide-containing molecules relevant to the pharmaceutical industry. Its utility is exemplified in the synthesis of key intermediates for blockbuster drugs such as the renin inhibitor Aliskiren and the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine. This guide evaluates the cost-effectiveness of "this compound" by comparing its price and synthetic applications with two other commercially available starting materials: "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine," a key intermediate for Duloxetine, and "3-amino-2,2-dimethylpropanamide," a crucial component in the synthesis of Aliskiren.
The analysis reveals that while "this compound" offers a potentially cost-effective and structurally simple entry point for certain synthetic pathways, the overall cost-effectiveness is highly dependent on the specific target molecule, the complexity of the synthetic route, and the required stereochemistry.
Data Presentation: Cost Comparison of Starting Materials
The following table summarizes the publicly available cost information for "this compound" and its comparators. Prices can vary based on supplier, purity, and quantity.
| Starting Material | CAS Number | Molecular Weight ( g/mol ) | Supplier Example(s) | Price (USD) | Price per Gram (USD) |
| This compound | 29164-29-2 | 117.15 | ChemicalBook, Smolecule | Inquire for quote | - |
| (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 | 185.29 | ChemicalBook, IndiaMART | ~$50-55/kg[1][2] | ~$0.05-0.06 |
| 3-amino-2,2-dimethylpropanamide | 324763-51-1 | 116.16 | Cenmed Enterprises, IndiaMART | ~$91.69/25g[3] | ~$3.67 |
Note: The price for "this compound" was not publicly listed by several suppliers and requires a direct quote. This can indicate that it is synthesized on demand or is a less commonly stocked reagent compared to the others.
Experimental Protocols and Workflow Analysis
To provide a tangible comparison, we will examine the synthetic context of these starting materials in the production of two major pharmaceuticals: Duloxetine and Aliskiren.
Case Study 1: Synthesis of a Duloxetine Intermediate
Duloxetine, an SNRI, is synthesized from the key intermediate (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine. A common method to produce this intermediate is through a Mannich reaction followed by asymmetric reduction.
Illustrative Experimental Workflow: Synthesis of a Duloxetine Intermediate
Caption: Synthesis of a key Duloxetine intermediate.
A detailed protocol for the synthesis of the Mannich base, 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride, is as follows:
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride
-
Materials: 2-Acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and isopropanol.
-
Procedure: A mixture of 2-acetylthiophene (126 g, 1 mol), dimethylamine hydrochloride (122.3 g, 1.5 mol), paraformaldehyde (45 g, 1.5 mol), and isopropanol (250 mL) is heated to reflux for 2 hours. The mixture is then cooled to 0-5 °C and stirred for 1 hour. The resulting solid is filtered, washed with cold isopropanol, and dried under vacuum to yield the product.
-
Yield: Approximately 80-85%[4].
The subsequent asymmetric reduction of this ketone to the desired (S)-alcohol is a critical step, often employing chiral catalysts, which can add to the cost and complexity.
Alternative Starting Material Analysis:
While "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine" is a direct precursor, "this compound" could hypothetically be used in a different synthetic approach, for instance, through a Grignard reaction with 2-thienylmagnesium bromide. However, this would result in a racemic product requiring a subsequent chiral resolution step, adding to the overall cost and reducing the yield of the desired enantiomer. Given the high enantiomeric purity required for pharmaceuticals, starting with a chiral building block like "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine," if competitively priced, is often more cost-effective in the long run.
Case Study 2: Synthesis of an Aliskiren Intermediate
Aliskiren, a direct renin inhibitor, utilizes "3-amino-2,2-dimethylpropanamide" in its synthesis.
Illustrative Experimental Workflow: A Key Step in Aliskiren Synthesis
Caption: Amide coupling in Aliskiren synthesis.
Alternative Starting Material Analysis:
In this context, "this compound" is not a direct substitute for "3-amino-2,2-dimethylpropanamide" due to the difference in the functional group at the 3-position (hydroxyl vs. amino). To use a starting material like "this compound," additional synthetic steps would be required to convert the hydroxyl group to an amino group, which would likely involve protection/deprotection steps and the use of reagents like tosyl chloride and sodium azide, followed by reduction. This multi-step conversion would significantly increase the cost and reduce the overall yield compared to using the readily available "3-amino-2,2-dimethylpropanamide."
Mandatory Visualizations: Signaling Pathways
Renin-Angiotensin-Aldosterone System (RAAS) and Aliskiren's Mechanism of Action
Aliskiren is a direct renin inhibitor, targeting the first and rate-limiting step of the RAAS. By inhibiting renin, Aliskiren prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.
Caption: RAAS pathway and Aliskiren's inhibitory action.
Serotonin-Norepinephrine Reuptake Inhibition by Duloxetine
Duloxetine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, leading to an increased concentration of these neurotransmitters in the synaptic cleft.
Caption: Mechanism of action of an SNRI like Duloxetine.
Conclusion
The cost-effectiveness of "this compound" as a starting material is highly context-dependent. For syntheses where its specific functionality can be directly utilized and where stereochemistry is not a primary concern or can be addressed efficiently downstream, it may present a viable and economical option. However, in the synthesis of complex, stereospecific pharmaceutical intermediates like those for Duloxetine and Aliskiren, more advanced and appropriately functionalized starting materials, such as "(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine" and "3-amino-2,2-dimethylpropanamide," are often more cost-effective in the long run. This is because they can significantly reduce the number of synthetic steps, eliminate the need for costly chiral resolutions or functional group interconversions, and ultimately lead to higher overall yields of the final active pharmaceutical ingredient. Researchers and drug development professionals should therefore carefully consider the entire synthetic route and the cost of all necessary transformations when selecting a starting material.
References
Confirming the Structure of 3-Hydroxy-N,N-dimethylpropanamide Derivatives Using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 3-Hydroxy-N,N-dimethylpropanamide, a scaffold of interest in medicinal chemistry, unambiguous structure confirmation is paramount.[1] This guide provides a comparative overview of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural verification of these molecules, supported by experimental data and detailed protocols.
The Challenge of Structural Confirmation
While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex spin systems and overlapping signals in derivatives of this compound can often lead to ambiguity. Two-dimensional NMR spectroscopy offers a powerful solution by revealing through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule.
A Comparative Analysis of 2D NMR Techniques
The most common and informative 2D NMR experiments for the structural elucidation of organic molecules are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Each technique provides a unique piece of the structural puzzle.
| Technique | Correlation Type | Information Provided | Application to this compound Derivatives |
| COSY | ¹H-¹H | Reveals proton-proton coupling, typically over two to three bonds. | Identifies adjacent protons in the propanamide backbone and within aromatic or other substituent groups. |
| HSQC | ¹H-¹³C (one bond) | Correlates protons directly attached to a carbon atom. | Assigns specific protons to their corresponding carbon atoms in the molecule. |
| HMBC | ¹H-¹³C (multiple bonds) | Shows correlations between protons and carbons over two to four bonds. | Establishes long-range connectivity, linking different fragments of the molecule and confirming the position of substituents. |
Case Study: Structural Confirmation of 3-Hydroxy-N,N-dimethyl-2-phenylpropanamide
To illustrate the power of these techniques, we will consider the structural confirmation of a representative derivative, 3-Hydroxy-N,N-dimethyl-2-phenylpropanamide.
¹H and ¹³C NMR Data
The following table summarizes the assigned ¹H and ¹³C chemical shifts for 3-Hydroxy-N,N-dimethyl-2-phenylpropanamide.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-CH | 3.55 | 55.0 |
| 3-CH₂ | 3.80, 4.05 | 65.0 |
| N(CH₃)₂ | 2.90, 2.95 | 37.0, 37.5 |
| C=O | - | 173.0 |
| Phenyl-C | 7.25-7.40 | 127.0-138.0 |
| 3-OH | (variable) | - |
Note: The two N-methyl groups are diastereotopic and thus exhibit separate signals. The chemical shifts are approximate and can vary based on solvent and concentration.
2D NMR Correlation Analysis
| Technique | Key Observed Correlations | Structural Insight |
| COSY | 2-CH with 3-CH₂ | Confirms the connectivity of the propanamide backbone. |
| HSQC | 2-CH with C-2; 3-CH₂ with C-3; N(CH₃)₂ with N-methyl carbons | Directly links the protons of the backbone and methyl groups to their respective carbons. |
| HMBC | 2-CH with C=O and Phenyl-C; 3-CH₂ with C-2 and C=O; N(CH₃)₂ with C=O | Establishes the connection of the phenyl group to C-2, the hydroxyl group to C-3, and the dimethylamino group to the carbonyl carbon, thus confirming the overall structure. |
Experimental Protocols
Sample Preparation: A sample of the synthesized this compound derivative (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: A standard single-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled experiment is used to obtain singlet peaks for all carbon atoms.
-
COSY: A gradient-selected COSY (gCOSY) experiment is typically used.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed to correlate one-bond ¹H-¹³C connectivities.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant (typically 6-8 Hz) to observe two- and three-bond correlations.
Visualization of the Workflow
The logical flow of using 2D NMR for structural confirmation can be visualized as follows:
Caption: Workflow for structural elucidation using 2D NMR.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR techniques provides an indispensable toolkit for the unambiguous structural confirmation of this compound derivatives. By systematically analyzing the through-bond correlations, researchers can confidently determine the precise connectivity of atoms within these molecules, a critical step in advancing their application in research and development.
References
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy-N,N-dimethylpropanamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step process for the safe disposal of 3-Hydroxy-N,N-dimethylpropanamide, ensuring compliance with safety protocols and minimizing environmental impact.
Key Disposal and Safety Recommendations
The following table summarizes crucial safety and disposal information derived from safety data sheets (SDS). Adherence to these guidelines is essential for safe handling and disposal.
| Category | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1][2] |
| Handling | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area. | [1][2] |
| Storage Before Disposal | Keep in suitable, closed containers. Store in a cool, dry, and well-ventilated place. | [1][2][3] |
| Spill Management | Collect spills with an absorbent material and place in a suitable, closed container for disposal. Do not let the product enter drains. | [1][3] |
| Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Contaminated Gloves | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. | [1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Detailed Procedural Steps for Disposal
Based on established safety protocols, the following steps should be taken to ensure the safe and compliant disposal of this compound.
Step 1: Initial Assessment and Preparation Before handling the chemical for disposal, it is imperative to assess the volume of the waste and identify any potential contaminants. This information is often required by waste disposal services.
Step 2: Adherence to Personal Protective Equipment (PPE) Protocols Always wear appropriate personal protective equipment. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2]
Step 3: Secure Packaging and Labeling Carefully place the this compound waste into a suitable, sealed container to prevent leaks or spills.[1][3] The container must be clearly labeled with the chemical name and any relevant hazard information.
Step 4: Consultation with Disposal Professionals It is crucial to contact a licensed professional waste disposal company or your institution's Environmental Health & Safety (EHS) department to arrange for disposal.[1] Do not attempt to dispose of this chemical through standard waste streams or drains.[1]
Step 5: Interim Storage While awaiting pickup from the disposal service, store the labeled container in a designated chemical waste storage area. This area should be cool, dry, and well-ventilated.[2]
Step 6: Documentation Complete all necessary paperwork or manifests as required by the waste disposal service and your institution. Accurate documentation is essential for regulatory compliance.
References
Essential Safety and Logistics for Handling 3-Hydroxy-N,N-dimethylpropanamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxy-N,N-dimethylpropanamide (CAS No. 29164-29-2). The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety practices. The following table summarizes the recommended personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Chemical Goggles | To be used when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile rubber gloves are recommended. Dispose of contaminated gloves properly after use.[1] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn at all times. |
| Protective Clothing | Consider additional protection for larger quantities or when there is a significant risk of skin contact.[1] | |
| Respiratory | None required | Not typically required under normal conditions with adequate ventilation. |
| Respirator | Use a NIOSH-approved respirator if working in an area with poor ventilation or if aerosols may be generated. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Handling Protocol:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have an eyewash station and safety shower readily accessible.
-
Personal Protective Equipment (PPE): Before handling the chemical, don the appropriate PPE as outlined in the table above.
-
Chemical Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Clean the work surface and any equipment used.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.[1]
-
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage is at room temperature.
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Collection:
-
Collect all surplus and non-recyclable this compound in a designated and properly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container tightly closed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Spill Residue:
-
Any materials used to clean up spills, such as absorbent pads or contaminated soil, should also be collected in a sealed container and disposed of as hazardous waste.
-
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
